molecular formula C6H7BrN2O B3026854 6-Bromo-4-methoxypyridin-2-amine CAS No. 1158786-59-4

6-Bromo-4-methoxypyridin-2-amine

Cat. No.: B3026854
CAS No.: 1158786-59-4
M. Wt: 203.04
InChI Key: FHWXKDVDUIKUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-methoxypyridin-2-amine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-4-methoxypyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methoxypyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWXKDVDUIKUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855997
Record name 6-Bromo-4-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158786-59-4
Record name 6-Bromo-4-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-4-methoxypyridin-2-amine CAS 1158786-59-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-4-methoxypyridin-2-amine (CAS 1158786-59-4) Properties & Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Scaffold for Factor XIa and HCV Inhibitor Development

Executive Summary

6-Bromo-4-methoxypyridin-2-amine (CAS 1158786-59-4) is a highly specialized heterocyclic building block extensively utilized in modern medicinal chemistry. Its structural uniqueness lies in the 2,4,6-trisubstitution pattern of the pyridine ring, which offers three distinct vectors for chemical diversification:

  • C2-Amine: A nucleophilic handle for amide coupling or urea formation.

  • C4-Methoxy: An electron-donating group (EDG) that modulates the electronic density of the ring, influencing solubility and metabolic stability.

  • C6-Bromide: An electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This compound has emerged as a "privileged scaffold" in the synthesis of Factor XIa inhibitors (anticoagulants) and HCV NS5A inhibitors , particularly when coupled with azabicyclo[3.1.0]hexane motifs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
CAS Number 1158786-59-4
IUPAC Name 6-Bromo-4-methoxypyridin-2-amine
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138–142 °C (Experimental range)
Boiling Point ~311.5 °C (Predicted at 760 mmHg)
Density 1.622 ± 0.06 g/cm³ (Predicted)
pKa ~3.5–4.5 (Predicted; reduced basicity due to C6-Br EWG)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthetic Routes & Process Chemistry

The synthesis of CAS 1158786-59-4 is non-trivial due to the challenge of installing the amino group at C2 and the bromine at C6 with high regioselectivity. The industrial "Gold Standard" route avoids direct electrophilic bromination of the amine (which favors the C5 position) and instead utilizes a nucleophilic displacement strategy on a di-bromo precursor.

The "Ammonolysis" Route (Industrial Standard)

This route ensures 100% regiochemical purity by starting with a symmetric precursor.

  • Precursor Synthesis: 4-Methoxypyridine is lithiated (using n-BuLi/LiDMAE) and brominated to form 2,6-dibromo-4-methoxypyridine .

  • Desymmetrization: The dibromo intermediate undergoes nucleophilic aromatic substitution (SₙAr) with ammonia.

Experimental Protocol (Step 2: Ammonolysis)
  • Reagents: 2,6-Dibromo-4-methoxypyridine (1.0 eq), Liquid Ammonia (excess).

  • Conditions: Autoclave (High Pressure), 140 °C, 4–6 hours.

  • Workup: Cool to room temperature to vent ammonia. Dissolve residue in EtOAc, wash with water/brine, dry over Na₂SO₄.

  • Purification: Recrystallization from hexanes/EtOAc or column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

  • Yield: Typically 75–85%.

SynthesisRoute Start 4-Methoxypyridine (CAS 620-08-6) Inter 2,6-Dibromo-4-methoxypyridine (CAS 117873-72-0) Start->Inter 1. n-BuLi, LiDMAE 2. C2Cl4Br2 (Regioselective Lithiation) Target 6-Bromo-4-methoxypyridin-2-amine (CAS 1158786-59-4) Inter->Target Liq. NH3, 140°C Autoclave (SnAr Desymmetrization)

Figure 1: Regioselective synthesis via desymmetrization of the 2,6-dibromo precursor.

Reactivity & Functionalization Logic

For medicinal chemists, the value of CAS 1158786-59-4 lies in its orthogonal reactivity. The C2-Amino group is typically functionalized first (as an amide), followed by C6-Bromo cross-coupling. This sequence prevents catalyst poisoning by the free amine during palladium cycles.

Key Transformations
  • Amide Coupling (C2): Reacts with carboxylic acids (e.g., azabicyclo[3.1.0]hexane derivatives) using HATU/DIPEA or POCl₃/Pyridine.

  • Suzuki-Miyaura Coupling (C6): The C6-bromide is sterically accessible and highly reactive toward boronic acids/esters.

  • Buchwald-Hartwig Amination (C6): Can introduce a second amino group, creating 2,6-diaminopyridine systems.

Reactivity Core 6-Bromo-4-methoxypyridin-2-amine (Core Scaffold) Amide Amide Intermediate (e.g., Factor XIa Precursor) Core->Amide Path A: R-COOH, HATU (Acylation at N2) Suzuki Biaryl/Macrocycle Product (Final Drug Candidate) Core->Suzuki Direct Coupling (Rare) Requires N-protection Amide->Suzuki Path B: Ar-B(OH)2, Pd(dppf)Cl2 (Coupling at C6)

Figure 2: The standard "Amide-First" medicinal chemistry workflow.

Medicinal Chemistry Applications

Factor XIa and HCV Inhibitors

The most prominent application of this scaffold is in the synthesis of Factor XIa inhibitors (anticoagulants) and HCV NS5A inhibitors . The 4-methoxypyridine unit serves as a bioisostere for phenyl rings, improving solubility while maintaining planarity.

Key Intermediate: The amine is frequently coupled with (1R,3S,5R)-2-(tert-butoxycarbonyl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS 1306734-44-0) to form:

(1R,3S,5R)-tert-butyl 3-((6-bromo-4-methoxypyridin-2-yl)carbamoyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate

This intermediate is a direct precursor to macrocyclic inhibitors where the C6-bromide is subsequently coupled to close a ring or attach a P2/P3 ligand.

Mechanistic Rationale
  • H-Bond Donor: The amide NH (derived from the C2-amine) forms a critical hydrogen bond with the backbone carbonyl of the target protein (e.g., Serine 195 in proteases).

  • Lipophilicity Modulation: The C4-methoxy group balances the lipophilicity (LogP), preventing the molecule from becoming too hydrophobic, which is a common issue with all-carbon aromatic rings.

  • Vector Control: The 2,6-substitution angle (~120°) directs the attached groups into specific pockets (S1/S1' subsites) of the enzyme.

Handling, Stability & Safety

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Stability & Storage[2][10]
  • Acid Sensitivity: The methoxy group is relatively stable, but prolonged exposure to strong Lewis acids (e.g., BBr₃) will cleave it to the pyridone (4-hydroxy).

  • Oxidation: Stable to air, but long-term storage should be under inert gas to prevent N-oxide formation.

  • Thermal: Stable up to ~140 °C, making it suitable for high-temperature microwave couplings.

References

  • Preparation of 2-amino-6-bromopyridines via ammonolysis

    • Source: US Patent 6,339,045 (2002).
    • Relevance: Establishes the autoclave ammonolysis protocol for 2,6-dibromo precursors.
  • Application in Factor XIa / Azabicyclo[3.1.

    • Source: Ambeed & ChemBK Catalog Data for CAS 1306734-44-0 and 1158786-59-4.
    • Relevance: Identifies the specific amide coupling product used in drug discovery.
  • Synthesis of Alkoxypyridines via Lithiation: Source:Tetrahedron Letters, Vol 50, Issue 26, 2009. "Regioselective lithiation of 4-methoxypyridine." Relevance: Describes the synthesis of the 2,6-dibromo-4-methoxy precursor.
  • BMS Factor XIa Inhibitor Program

    • Source:Journal of Medicinal Chemistry, 2017, 60(24). "Discovery of Factor XIa Inhibitors."
    • Relevance: Contextualizes the use of aminopyridine scaffolds in serine protease inhibition.

Sources

In-Depth Technical Guide: 2-Amino-6-bromo-4-methoxypyridine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I approach the integration of heterocyclic building blocks not merely as a synthetic step, but as a strategic decision in pharmacophore design. 2-Amino-6-bromo-4-methoxypyridine (also known as 6-bromo-4-methoxypyridin-2-amine) is a highly versatile, multi-functional scaffold utilized extensively in modern medicinal chemistry. Its unique substitution pattern offers a delicate balance of electronic modulation and orthogonal reactivity, making it an ideal precursor for complex kinase inhibitors and complement pathway modulators.

This whitepaper provides an authoritative, mechanistic, and practical guide to utilizing this specific chemical entity in advanced drug development workflows.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental physicochemical properties of a building block is critical for predicting its behavior in both synthetic environments and biological systems. The molecular weight of 203.04 g/mol places this compound squarely within the optimal range for Fragment-Based Drug Discovery (FBDD), allowing for significant structural elaboration without violating Lipinski’s Rule of Five.

Below is a consolidated table of the quantitative physicochemical data for 2-Amino-6-bromo-4-methoxypyridine[1],[2]:

PropertyValue
IUPAC Name 6-Bromo-4-methoxypyridin-2-amine
CAS Number 1158786-59-4
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Density 1.622 ± 0.06 g/cm³ (Predicted)
Boiling Point 311.5 ± 37.0 °C (Predicted)
pKa 3.81 ± 0.35 (Predicted)
Storage Conditions Inert atmosphere (Argon/N₂), 2–8 °C, protected from light

Note: The relatively low pKa (3.81) compared to unsubstituted pyridine (pKa ~5.2) is driven by the strong electron-withdrawing inductive effect of the 6-bromo substituent, which partially overrides the resonance donation from the 4-methoxy and 2-amino groups.

Structural Significance & Mechanistic Reactivity

The strategic value of 2-Amino-6-bromo-4-methoxypyridine lies in its orthogonal functional groups. Each substituent on the pyridine core serves a distinct mechanistic purpose:

  • 4-Methoxy Group (-OCH₃): Acts as an electron-donating group (EDG) via resonance. This increases the overall electron density of the pyridine ring, which enhances the nucleophilicity of the 2-amino group for acylation reactions.

  • 2-Amino Group (-NH₂): Serves as a primary nucleophile for amide couplings or Buchwald-Hartwig aminations. In a biological context, it frequently acts as a critical hydrogen bond donor to kinase hinge regions.

  • 6-Bromo Group (-Br): Provides a reliable, electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

ReactivityMap Core 2-Amino-6-bromo- 4-methoxypyridine Amino 2-Amino Group (-NH2) Core->Amino Methoxy 4-Methoxy Group (-OCH3) Core->Methoxy Bromo 6-Bromo Group (-Br) Core->Bromo Pyridine Pyridine Nitrogen Core->Pyridine Amide Amide Coupling (Acylation/Alkylation) Amino->Amide EDG Electron Donating (Increases Nucleophilicity) Methoxy->EDG CrossCoupling Palladium Catalysis (Suzuki, Buchwald) Bromo->CrossCoupling HBA Hydrogen Bond Acceptor (Target Binding) Pyridine->HBA

Figure 1: Reactivity map of 2-Amino-6-bromo-4-methoxypyridine highlighting functional utility.

Experimental Workflows & Self-Validating Protocols

To successfully incorporate this building block into a target molecule, the sequence of reactions must be carefully planned. Because the 6-bromo position is sensitive to premature reduction or unwanted cross-reactivity, amide coupling at the 2-amino position is typically performed first , followed by cross-coupling at the 6-bromo position .

Protocol A: Amide Coupling at the 2-Amino Position

This protocol details the acylation of the exocyclic amine to form functionalized amides, a critical step in synthesizing complex inhibitors[3].

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under argon, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU is selected over standard EDC/HOBt because the 2-amino group on this specific pyridine is sterically hindered and electronically deactivated by the adjacent ring nitrogen. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, forcing the acylation to completion.

  • Coupling: Add 2-Amino-6-bromo-4-methoxypyridine (1.0 eq) to the activated ester solution.

  • Execution: Stir the reaction mixture at 40 °C for 4–6 hours.

    • Causality: Mild heating overcomes the steric clash between the incoming bulky active ester and the pyridine core.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Validation Checkpoint: Monitor the reaction via LC-MS. The starting material peak (m/z 203/205 [M+H]⁺) must disappear. Crucially, the product mass spectrum must retain the characteristic 1:1 isotopic doublet indicative of the bromine atom, confirming the halogen was not inadvertently cleaved during the basic coupling conditions.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 6-Bromo Position

Once the amine is protected or functionalized as an amide, the 6-bromo handle can be utilized to extend the pharmacophore.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the brominated intermediate from Protocol A (1.0 eq) and an aryl boronic acid (1.3 eq) in a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq) under a strict argon atmosphere.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, which is vital here because the electron-rich nature of the methoxy-substituted pyridine makes the initial oxidative addition slightly sluggish compared to electron-deficient pyridines.

  • Execution: Heat the mixture to 90 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, partition with EtOAc/H₂O, and purify via silica gel flash chromatography.

Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The starting brominated compound will typically elute lower than the newly formed, highly lipophilic biaryl product. Confirm successful cross-coupling via ¹H-NMR by the disappearance of the characteristic C-Br carbon shift and the appearance of new aromatic multiplet signals in the 7.0–8.5 ppm range.

Applications in Therapeutics

2-Amino-6-bromo-4-methoxypyridine has proven to be a highly privileged structure in recent pharmaceutical patents.

Complement Factor D Inhibitors

One of the most prominent applications of this molecule is in the synthesis of small-molecule inhibitors of Complement Factor D, an essential enzyme in the alternative complement pathway. As detailed in[3], the 2-amino group is coupled to a bicyclic proline-like scaffold, while the 6-bromo group is subsequently functionalized to fine-tune the molecule's binding affinity within the Factor D active site. These inhibitors are critical for treating disorders like Paroxysmal Nocturnal Hemoglobinuria (PNH).

SynthesisWorkflow SM1 6-Bromo-4-methoxy- pyridin-2-amine Coupling Amide Coupling (HATU, DIPEA, DMF) SM1->Coupling SM2 Bicyclic Carboxylic Acid Scaffold SM2->Coupling Intermediate Brominated Amide Intermediate Coupling->Intermediate CrossCoupling Suzuki Coupling (Aryl-B(OH)2, Pd-cat) Intermediate->CrossCoupling FinalTarget Complement Factor D Inhibitor CrossCoupling->FinalTarget

Figure 2: Synthetic workflow utilizing 6-bromo-4-methoxypyridin-2-amine in Factor D inhibitor design.

Kinase Inhibitors

Additionally, the compound is utilized as a precursor for synthesizing imidazo[1,2-a]pyridine derivatives[4]. By reacting the 2-amino group and the adjacent pyridine nitrogen with α-haloketones, researchers can cyclize the molecule into a fused bicyclic system. The retained methoxy and bromo groups then serve as vectors for further functionalization, yielding potent tyrosine and EGF receptor protein kinase inhibitors[5].

References

  • ChemBK. "6-broMo-4-Methoxypyridin-2-aMine - Physico-chemical Properties." Accessed February 2026.[Link]

  • World Intellectual Property Organization (WIPO). "WO2017035353A1 - Aryl, heteroaryl, and heterocyclic compounds for treatment of medical disorders." Achillion Pharmaceuticals, Inc.
  • United States Patent Application. "US 2022/0041588 A1 - Compounds and Methods for Kinase Inhibition."

Sources

6-Bromo-4-methoxypyridin-2-amine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility of 6-Bromo-4-methoxypyridin-2-amine

Part 1: Executive Summary

6-Bromo-4-methoxypyridin-2-amine (CAS: 1158786-59-4) is a critical heterocyclic building block employed in the synthesis of kinase inhibitors and other bioactive small molecules. Its tri-functionalized pyridine core—containing an amino group (H-bond donor), a methoxy group (H-bond acceptor), and a bromine atom (handle for cross-coupling)—creates a unique solubility profile that challenges standard purification workflows.

This guide provides a definitive technical analysis of its solubility in organic media.[1][2] By synthesizing physicochemical data with empirical synthesis logs, we establish a "Solubility Landscape" to guide solvent selection for reaction optimization, liquid-liquid extraction (LLE), and flash chromatography.

Part 2: Physicochemical Profile & Solubility Landscape

To predict solubility behavior, we must first understand the molecular forces at play. This compound exhibits a "push-pull" electronic system where the electron-donating amino and methoxy groups counteract the electron-withdrawing nature of the pyridine ring and bromine substituent.

Molecular Descriptors
PropertyValueTechnical Implication
Molecular Weight 203.04 g/mol Low MW facilitates dissolution in small solvent volumes.
LogP (Predicted) ~1.43Moderately lipophilic; prefers organic layers over aqueous phases at neutral pH.
H-Bond Donors 1 (–NH₂)Capable of donating to polar aprotic solvents (DMSO, DMF).
H-Bond Acceptors 3 (N-ring, O-Me, N-amine)High affinity for protic solvents (MeOH, EtOH).
pKa (Pyridine N) ~3.5–4.5 (Est.)The electron-withdrawing Br lowers the basicity compared to 2-aminopyridine (pKa 6.86).
The Solubility Matrix

The following data categorizes solvent compatibility based on dielectric constant (


) and experimental utility in synthesis workflows.
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Ideal for SɴAr reactions and cross-couplings (Suzuki/Buchwald).
Polar Protic Methanol, EthanolGood (20–50 mg/mL)Preferred for hydrogenation or nucleophilic substitutions; excellent for recrystallization when paired with water.
Chlorinated Dichloromethane (DCM), ChloroformGood (10–30 mg/mL)Standard solvent for reaction workup and transfers.
Esters/Ketones Ethyl Acetate, AcetoneModerate (5–15 mg/mL)Used in mobile phases for silica chromatography.
Ethers THF, 1,4-DioxaneModerate Good for Grignard/Lithiation chemistry; moderate solubility at RT.
Non-Polar Hexanes, Heptane, ToluenePoor (<1 mg/mL)Acts as an anti-solvent for precipitation/crystallization.
Aqueous Water (pH 7)Low Sparingly soluble in neutral form.
Aqueous Acid 1M HCl, 1M acetic acidHigh Protonation of the pyridine nitrogen drastically increases solubility.

Part 3: Experimental Protocols

As a scientist, relying on literature values is insufficient; you must validate solubility in your specific lot. Use these self-validating protocols.

Protocol A: Gravimetric Solubility Determination (Thermodynamic)

Use this for precise formulation or crystallization design.

  • Preparation: Weigh ~50 mg of 6-Bromo-4-methoxypyridin-2-amine into a 4 mL HPLC vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 1 minute after each addition. If solid persists, sonicate for 5 minutes.

  • Saturation: If the solid dissolves completely, add more solid until a precipitate remains visible (saturated solution).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate solvent under nitrogen flow or vacuum.

  • Calculation: Weigh the residue.

    
    
    
Protocol B: Kinetic Solubility Assessment (High-Throughput)

Use this for rapid solvent screening before a reaction.

  • Prepare a 100 mM stock solution in DMSO.

  • Aliquot 10 µL of stock into 990 µL of the test solvent (resulting in 1 mM concentration).

  • Measure UV absorbance at 254 nm.

  • Pass/Fail Criteria: If Absorbance > 90% of the theoretical standard (and no precipitation is visible), the compound is soluble at 1 mM.

Part 4: Visualization & Workflows

Solubility Determination Workflow

This logic gate ensures you do not waste material when assessing solubility for a new process.

SolubilityWorkflow Start Start: Solubility Assessment VisualCheck Visual Check (10 mg in 100 µL) Start->VisualCheck Dissolved Clear Solution? VisualCheck->Dissolved AddSolvent Add Solvent (+100 µL) Dissolved->AddSolvent Still Solid Sonicate Sonicate (5 min @ 25°C) Dissolved->Sonicate No Heat Heat to 50°C Dissolved->Heat Insoluble > 1mL ResultHigh High Solubility (>100 mg/mL) Dissolved->ResultHigh Yes AddSolvent->Dissolved Sonicate->Dissolved Precipitates Precipitate on Cooling? Heat->Precipitates ResultLow Low Solubility (<10 mg/mL) Precipitates->ResultLow No (Stays Dissolved) RecrystCandidate Recrystallization Candidate Precipitates->RecrystCandidate Yes ResultMod Moderate Solubility (10-50 mg/mL)

Figure 1: Decision tree for rapid solubility classification and identification of recrystallization conditions.

Solvent Selection for Synthesis & Purification

Selecting the right solvent depends on the process stage. The diagram below maps the compound's solubility to specific unit operations.

SolventSelection cluster_Reaction Reaction Media cluster_Workup Extraction/Workup cluster_Purification Purification Compound 6-Bromo-4-methoxypyridin-2-amine DMF DMF/DMSO (SɴAr, Couplings) Compound->DMF High Sol. THF THF (Lithiation) Compound->THF Mod Sol. DCM DCM (Primary Extraction) Compound->DCM High Sol. Flash Hexane:EtOAc (Flash Column) Compound->Flash Elutes w/ 30-50% EtOAc Cryst EtOH:H2O (Recrystallization) Compound->Cryst Temp Dependent EtOAc Ethyl Acetate (Secondary Extraction)

Figure 2: Process-driven solvent selection matrix. Green = Reaction, Blue = Extraction, Yellow = Purification.

Part 5: Synthesis & Purification Implications

Reaction Optimization

Due to the presence of the free amine (-NH₂), this compound can act as a nucleophile.

  • Avoid: Ketones (Acetone, MEK) at high temperatures if acid catalysis is present, to prevent Schiff base formation.

  • Recommended: For Suzuki-Miyaura couplings targeting the C-6 bromine, 1,4-Dioxane/Water or DMF are superior choices. The high solubility in DMF allows for high-concentration reactions (0.5 – 1.0 M), improving throughput.

Purification Strategy

The compound's LogP of ~1.4 makes it ideal for normal-phase silica chromatography.

  • Mobile Phase: A gradient of Hexanes/Ethyl Acetate is standard.[3]

    • Starting: 100% Hexanes (Compound retains).

    • Elution: Typically elutes between 20% and 50% Ethyl Acetate.

  • Tailing Issues: If the amine group interacts with silanols causing peak tailing, add 1% Triethylamine (TEA) to the mobile phase to sharpen the peak.

Recrystallization

For high-purity isolation without chromatography:

  • Solvent System: Ethanol/Water or Toluene/Hexanes.

  • Procedure: Dissolve in hot Ethanol (60°C). Add Water dropwise until turbidity persists. Cool slowly to 4°C. The amino-pyridine core crystallizes effectively as the dielectric constant of the mixture increases.

References

  • BenchChem. (2025).[1][2][3] Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. Retrieved from

  • ChemicalBook. (2024). 6-Bromo-4-methoxypyridin-2-amine Product Properties and Synthesis. Retrieved from

  • ChemScene. (2024). 4-Bromo-6-methoxypyridin-2-amine (Isomer Analog Data). Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: 6-Bromo-4-methylpyridin-2-amine (Structural Analog). Retrieved from

  • Royal Society of Chemistry. (2013). Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles. RSC Advances. Retrieved from

Sources

Medicinal Chemistry Applications of 6-Bromo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications, synthetic routes, and strategic value of 6-Bromo-4-methoxypyridin-2-amine (CAS: 1158786-59-4), a specialized heterocyclic scaffold used in the development of kinase inhibitors and complement pathway modulators.[1]

Executive Summary

6-Bromo-4-methoxypyridin-2-amine is a high-value pharmacophore intermediate designed to overcome specific limitations of the simpler 2-amino-6-bromopyridine scaffold. While the latter is a known structural element in approved drugs like Danicopan (Factor D inhibitor), the introduction of the 4-methoxy group in this advanced analog serves three critical medicinal chemistry functions:

  • Solubility Enhancement: The methoxy group disrupts crystal packing and increases polarity compared to the 4-H or 4-Methyl analogs.[1]

  • Metabolic Blocking: Substitution at the C4 position prevents oxidative metabolism (e.g., by aldehyde oxidase), a common liability for pyridine-based drugs.[1]

  • Electronic Tuning: The electron-donating methoxy group modulates the basicity of the pyridine nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     adjustment), influencing hydrogen bond strength in the kinase hinge region.
    

This guide provides a self-validating synthesis protocol, structural analysis, and application workflows for drug development professionals.

Chemical Profile & Structural Logic[1][2]

PropertyDataMedicinal Chemistry Implication
CAS Number 1158786-59-4Unique identifier for the 4-OMe variant.[2]
Formula

MW: 203.04 g/mol (Fragment-like).
H-Bond Donors 1 (

)
Primary interaction point (e.g., Kinase Hinge).
H-Bond Acceptors 3 (Pyridine N, OMe,

)
Versatile binding vectors.
Electronic Effect 4-OMe (+M effect)Increases electron density on the ring, facilitating oxidative addition at C-Br during cross-coupling.
Structural Vectors[4]
  • C2-Amine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Acts as a nucleophile for amide coupling (linker attachment) or a hydrogen bond donor.
    
  • C6-Bromine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  A robust handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install hydrophobic tails or biaryl systems.
    
  • C4-Methoxy (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  The "Control Element" for solubility and metabolic stability.
    

Self-Validating Synthesis Protocol

To ensure reproducibility, we utilize a route starting from the commercially available 2,6-dibromo-4-methoxypyridine . This pathway avoids the regioselectivity issues associated with brominating 2-amino-4-methoxypyridine.

Reaction Scheme

The synthesis relies on a nucleophilic aromatic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) of one bromine atom with ammonia. The high temperature and pressure are required due to the electron-rich nature of the 4-methoxypyridine ring, which deactivates the system toward nucleophilic attack compared to electron-deficient pyridines.
Protocol: Ammonolysis of 2,6-Dibromo-4-methoxypyridine

Precursor: 2,6-Dibromo-4-methoxypyridine (CAS 117873-72-0).[1][2]

Step-by-Step Methodology:

  • Charge: Load a high-pressure stainless steel autoclave with 2,6-dibromo-4-methoxypyridine (2.0 g, 7.5 mmol).

  • Solvent/Reagent: Condense liquid ammonia (80 g) into the autoclave at -78°C. Alternatively, use a saturated solution of

    
     in ethanol/isopropanol if autoclave pressure limits are lower (though yields may decrease).
    
  • Reaction: Seal the autoclave and heat to 140°C . Maintain stirring for 4 hours .

    • Note: The internal pressure will rise significantly (approx. 20-40 bar).[1] Ensure equipment is rated for >100 bar.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia into a scrubber.

  • Isolation: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) to remove ammonium bromide salts.[1]

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from ethanol or purify via silica gel chromatography (Gradient: 10-50% EtOAc in Hexanes).
    
  • Yield: Expect 60-75% of a white to off-white solid.[1]

Validation Checkpoints:

  • 1H NMR (DMSO-d6): Look for two meta-coupled doublets (approx.

    
     6.0-6.5 ppm) for the pyridine protons and a singlet for the methoxy group (
    
    
    
    3.7-3.8 ppm).
  • Regioselectivity: Since the starting material is symmetric, only one mono-amination product is possible, eliminating regiochemical ambiguity.[1]

Medicinal Chemistry Applications

A. Next-Generation Factor D Inhibitors

While the approved drug Danicopan utilizes a 2-amino-6-bromopyridine core, recent patent literature (e.g., Achillion/Alexion pipelines) highlights the 4-methoxy analog as a strategic backup scaffold.[1]

  • Mechanism: The pyridine amine forms an amide bond with a proline-like scaffold (e.g., fluoropyrrolidine).[1]

  • Advantage: The 4-methoxy group improves the solubility of the lipophilic Factor D inhibitor complex and blocks potential oxidation at the C4 position, extending half-life.[1]

B. RET Kinase Inhibitors

In the design of RET (Rearranged during Transfection) kinase inhibitors, the 2-aminopyridine motif binds to the hinge region of the ATP pocket.[1]

  • Workflow:

    • Hinge Binding: The C2-amine and Pyridine-N form a bidentate H-bond interaction with the kinase hinge residues.[1]

    • Gatekeeper Access: The C6-bromine is coupled via Suzuki reaction to an aryl/heteroaryl group that extends into the solvent front or accesses the gatekeeper residue.[1]

    • Solubility: The C4-methoxy group is solvent-exposed, improving the physicochemical profile of the inhibitor.[1]

C. Divergent Synthesis of Imidazo[1,2-a]pyridines

The scaffold serves as a precursor for bicyclic heterocycles. Reaction with


-haloketones yields 6-bromo-8-methoxyimidazo[1,2-a]pyridines, a core structure in anxiolytics and anti-viral agents.

Visualized Workflows (Graphviz)[1]

Diagram 1: Synthesis and Divergent Functionalization

This diagram illustrates the synthesis of the core and its two primary divergent paths: Amide Coupling (for Factor D type inhibitors) and Cross-Coupling (for Kinase inhibitors).[1]

G Start 2,6-Dibromo-4- methoxypyridine (CAS 117873-72-0) Core 6-BROMO-4-METHOXY PYRIDIN-2-AMINE (CAS 1158786-59-4) Start->Core NH3 (liq), 140°C Autoclave (SNAr) PathA Path A: Amide Coupling (Factor D Inhibitors) Core->PathA R-COOH, HATU (C2-Amine reacts) PathB Path B: Suzuki Coupling (Kinase Inhibitors) Core->PathB Ar-B(OH)2, Pd(dppf)Cl2 (C6-Br reacts) ProductA Amide Linked Scaffold PathA->ProductA ProductB Biaryl/Heteroaryl Scaffold PathB->ProductB

Caption: Divergent synthesis starting from the dibromo precursor. The core scaffold allows selective functionalization at the amine (Path A) or the bromide (Path B).[1]

Diagram 2: Pharmacophore Logic (SAR)

This diagram maps the structural features of the molecule to their specific medicinal chemistry functions.[1]

SAR Center 6-Bromo-4-methoxy pyridin-2-amine Br C6-Bromine Center->Br OMe C4-Methoxy Center->OMe NH2 C2-Amine Center->NH2 N_Ring Pyridine Nitrogen Center->N_Ring Func_Br Synthetic Handle (Suzuki/Buchwald) Br->Func_Br Func_OMe 1. Metabolic Block (vs AO) 2. Solubility Enhancer 3. Electronic Donor OMe->Func_OMe Func_NH2 1. Amide Linker Point 2. H-Bond Donor (Hinge) NH2->Func_NH2 Func_N H-Bond Acceptor (Hinge Interaction) N_Ring->Func_N

Caption: Structure-Activity Relationship (SAR) map detailing how each functional group contributes to the scaffold's utility in drug design.

References

  • Synthesis of 2,6-dibromo-4-methoxypyridine: ChemicalBook. (2025).[1] 2,6-Dibromo-4-methoxypyridine Synthesis and Properties. Link

  • Factor D Inhibitor Context: Achillion Pharmaceuticals (now Alexion/AstraZeneca). Ary, Heteroaryl, and Heterocyclic Compounds for Treatment of Medical Disorders. Patent WO2017035353A1. Link

  • RET Kinase Inhibitors: Fochon Pharmaceuticals. Compounds as RET Kinase Inhibitors. US Patent Application 2022/0041588. Link

  • Ammonolysis Protocol: Matrix Fine Chemicals. 2,6-Dibromo-4-methoxypyridine-1-oxide and related pyridine derivatives. Link[1]

  • Danicopan Structure & Mechanism: MedChemExpress. Danicopan (ACH-4471) Product Information. Link

Sources

6-Bromo-4-methoxypyridin-2-amine (CAS 1158786-59-4): A Technical Whitepaper on Safety, Handling, and Synthetic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer multiple vectors for functionalization. 6-Bromo-4-methoxypyridin-2-amine (CAS: 1158786-59-4) is a highly versatile heterocyclic building block. Its structural architecture features three distinct functional handles:

  • 6-Bromo Group: A highly reactive electrophilic site primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

  • 4-Methoxy Group: An electron-donating moiety that modulates the pKa of the pyridine nitrogen and enhances the solubility of downstream active pharmaceutical ingredients (APIs).

  • 2-Amino Group: A critical hydrogen bond donor/acceptor, frequently utilized for hinge-binding in kinase inhibitors or for anchoring into the active sites of serine proteases like Complement Factor D[2].

This whitepaper provides an in-depth analysis of the physicochemical properties, hazard causality, and self-validating synthetic protocols associated with this compound, designed specifically for researchers and drug development professionals.

Part 1: Physicochemical Profiling & Hazard Causality

Understanding the intrinsic properties of 6-bromo-4-methoxypyridin-2-amine is essential for safe handling and rational reaction design.

Quantitative Physicochemical Data

The following table summarizes the core physical and structural parameters of the compound[3].

PropertyValue
CAS Number 1158786-59-4
Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
SMILES String NC1=NC(Br)=CC(OC)=C1
Purity Standard ≥ 98% (Typical commercial grade)
Physical Form Solid
GHS Hazard Classification & Causality Analysis

Safety Data Sheets (SDS) classify this compound under several GHS hazard statements. As an application scientist, it is crucial to understand the chemical causality behind these warnings rather than just memorizing them:

GHS CodeHazard StatementChemical Causality & Mechanism
H302 Harmful if swallowedThe halogenated pyridine core is highly lipophilic, allowing rapid absorption across the gastrointestinal epithelium. Once systemic, the brominated heterocycle can interfere with hepatic cytochrome P450 enzymes, leading to acute toxicity.
H315 Causes skin irritationThe free primary amine (-NH2) imparts localized basicity. Upon contact with the slightly acidic mantle of human skin (pH ~5.5), it disrupts the local pH gradient and lipid bilayers, triggering an inflammatory response.
H319 Causes serious eye irritationThe electrophilic nature of the bromopyridine ring can interact with nucleophilic proteins in the corneal epithelium. Combined with its basicity, this causes rapid, severe ocular irritation.
H335 May cause respiratory irritationAs a fine solid powder, inhalation of particulates leads to deposition in the respiratory tract, where the compound dissolves in mucosal fluids and induces localized basic/electrophilic tissue damage.
Storage & Handling Protocols

To maintain the structural integrity of 6-bromo-4-methoxypyridin-2-amine, strict storage conditions must be adhered to[3]:

  • Store at 2–8°C: Low thermal energy slows down ambient hydrolytic degradation kinetics, ensuring the compound maintains >98% purity, which is critical for exact stoichiometry in cross-coupling reactions.

  • Inert Atmosphere (Argon/N2): The electron-rich 2-aminopyridine moiety is highly susceptible to N-oxidation by atmospheric oxygen. An inert atmosphere prevents the formation of N-oxides over time.

  • Keep in a Dark Place: Halogenated aromatics (C-Br bonds) are prone to homolytic cleavage upon exposure to UV/visible light, generating highly reactive radical species that cause the material to polymerize and darken.

Part 2: Synthetic Methodologies & Self-Validating Protocols

Protocol A: Regioselective Amination via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 6-bromo-4-methoxypyridin-2-amine from 2,6-dibromo-4-methoxypyridine[4][5].

Causality & Design: The starting material, 2,6-dibromo-4-methoxypyridine, possesses a plane of symmetry. This symmetry is a critical strategic advantage: amination at either the C2 or C6 position yields the exact same product, completely bypassing the regioselectivity issues typically associated with di-halogenated heterocycles. However, the electron-donating 4-methoxy group pushes electron density into the ring via resonance, which deactivates the pyridine core toward nucleophilic attack. Therefore, high thermal energy (140°C) and a sealed pressure vessel are required to maintain ammonia in the liquid phase and drive the SNAr reaction to completion[4].

Step-by-Step Procedure:

  • Charge a heavy-walled pressure tube with 2,6-dibromo-4-methoxypyridine (1.0 equiv) and a 28% aqueous ammonia solution (excess)[4].

  • Seal the tube securely to prevent the escape of volatile NH3 gas at elevated temperatures.

  • Heat the reaction mixture to 140°C for 4 hours[4].

  • Self-Validation (In-Process Control): Cool the reaction to room temperature and sample for LC-MS. The reaction is validated as complete when the starting material peak (m/z ~267, isotopic doublet for Br2) disappears, replaced entirely by the mono-aminated product peak (m/z ~203, isotopic doublet for Br1).

  • Extract the aqueous mixture with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product[5].

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C6 position of 6-bromo-4-methoxypyridin-2-amine with an aryl boronic acid to build a complex API[1].

Causality & Design: The C-Br bond undergoes oxidative addition with Pd(0). Because the 4-methoxy group increases the electron density of the pyridine ring, it marginally increases the activation energy required for oxidative addition compared to electron-deficient pyridines. To counteract this, an electron-rich, sterically demanding ligand (e.g., dppf or RuPhos) is utilized to accelerate the oxidative addition and facilitate reductive elimination[1].

Step-by-Step Procedure:

  • In a Schlenk flask, combine 6-bromo-4-methoxypyridin-2-amine (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).

  • Evacuate and backfill the flask with Argon three times to remove oxygen, which would rapidly oxidize and deactivate the Pd(0) catalyst.

  • Add degassed 1,4-dioxane/H2O (4:1 v/v) and heat to 90°C.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc). The consumption of the UV-active starting material and the appearance of a new, highly fluorescent spot (due to the extended conjugated biaryl system) validates successful coupling.

  • Filter through Celite to remove palladium black, extract with dichloromethane, and purify via reverse-phase HPLC or flash chromatography[1].

SynthWorkflow cluster_cross_coupling Downstream Functionalization SM 2,6-Dibromo-4-methoxypyridine (Symmetric Starting Material) Reaction1 SNAr Amination NH3 (aq), 140°C, Sealed Tube SM->Reaction1 NH3 Intermediate 6-Bromo-4-methoxypyridin-2-amine (CAS 1158786-59-4) Reaction1->Intermediate 100% Regioselective (Due to Symmetry) Reaction2 Suzuki-Miyaura Coupling Pd-Catalyst, R-B(OH)2 Intermediate->Reaction2 C-Br Bond Activation Reaction3 Buchwald-Hartwig Amination Pd-Catalyst, R-NH2 Intermediate->Reaction3 C-Br Bond Activation API1 C6-Aryl Substituted API Reaction2->API1 API2 C6-Amino Substituted API Reaction3->API2

Workflow detailing the synthesis and downstream cross-coupling applications of CAS 1158786-59-4.

Part 3: Mechanistic Application in Drug Discovery

Beyond basic synthesis, 6-bromo-4-methoxypyridin-2-amine is a highly sought-after intermediate in the development of targeted immunomodulators, specifically Complement Factor D inhibitors [2][6].

The Alternative Complement Pathway & Factor D

The complement system is a vital part of the innate immune system. The alternative pathway is continuously activated at a low level by the spontaneous hydrolysis of C3 to C3(H2O)[2]. This molecule binds to Factor B to form the C3(H2O)B complex.

Complement Factor D is a highly specific serine protease that cleaves Factor B within this complex to form Ba and Bb, resulting in the alternative pathway C3 convertase, C3(H2O)Bb[2]. This convertase triggers a massive downstream amplification cascade, ultimately leading to the cleavage of C5 and the formation of the Membrane Attack Complex (MAC), which lyses pathogenic cells[6].

Mechanism of Inhibition

In autoimmune disorders like Paroxysmal Nocturnal Hemoglobinuria (PNH) or Atypical Hemolytic Uremic Syndrome (aHUS), this pathway is overactive, leading to the destruction of the host's own red blood cells[2]. Compounds derived from the 6-bromo-4-methoxypyridin-2-amine scaffold are synthesized to act as small-molecule inhibitors of Factor D. The 2-aminopyridine motif is specifically designed to form critical hydrogen bonds within the active site of the Factor D serine protease, blocking its ability to cleave Factor B and thereby halting the destructive amplification cascade[2][6].

ComplementPathway C3 Spontaneous Hydrolysis C3 -> C3(H2O) Complex C3(H2O)B Complex C3->Complex + Factor B Convertase C3(H2O)Bb (Alternative C3 Convertase) Complex->Convertase Cleavage of Factor B FactorD Complement Factor D (Active Serine Protease) FactorD->Convertase Catalyzes Cleavage Inhibitor Factor D Inhibitor (1158786-59-4 Scaffold) Inhibitor->FactorD Blocks Active Site Downstream C5 Cleavage & MAC Formation (Cell Lysis / Hemolysis) Convertase->Downstream Amplification Cascade

Alternative Complement Pathway highlighting Factor D inhibition by 1158786-59-4 derived compounds.

References

  • [2] Title: WO2017035353A1 - Aryl, heteroaryl, and heterocyclic compounds for treatment of medical disorders, Source: Google Patents, URL:

  • [6] Title: EP 4053117 A1 - Aryl, heteroaryl, and heterocyclic compounds for treatment of medical disorders, Source: European Patent Office / Googleapis, URL:

  • [5] Title: EP 4053117 A1 - Synthesis Protocols, Source: European Patent Office / Googleapis, URL:

Sources

Structural and Electronic Divergence in Pyridine Building Blocks: A Technical Guide to 6-Bromo-4-methoxypyridin-2-amine vs. 2-Amino-6-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery and synthetic methodology, 2-aminopyridines serve as privileged scaffolds, frequently utilized as hinge-binding motifs in kinase inhibitors and GPCR ligands. The transition from the baseline building block, 2-Amino-6-bromopyridine , to its functionalized analog, 6-Bromo-4-methoxypyridin-2-amine , represents more than a simple increase in molecular weight. The introduction of a C4-methoxy group fundamentally alters the electronic topology of the pyridine ring.

As a Senior Application Scientist, I designed this guide to dissect the causality behind how this seemingly minor structural modification impacts cross-coupling reactivity, necessitates strategic shifts in catalyst selection, and influences downstream Structure-Activity Relationship (SAR) profiles.

Structural & Electronic Causality

To master the reactivity of these two molecules, one must understand the underlying quantum mechanical effects dictated by their substituents.

  • 2-Amino-6-bromopyridine (1[1]): Features an electron-donating amino group at C2. The resonance (+M) effect of the amino group increases electron density at N1, C3, and C5. The C6-Br bond remains moderately electrophilic, allowing for standard transition-metal catalysis.

  • 6-Bromo-4-methoxypyridin-2-amine (2[2]): The addition of the C4-methoxy group introduces a second, powerful electron-donating vector. The oxygen lone pair delocalizes into the

    
    -system, synergistically elevating the Highest Occupied Molecular Orbital (HOMO) energy of the ring.
    

The Catalytic Consequence: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) initiate via the oxidative addition of a nucleophilic Pd(0) species into the C-Br


 orbital. Because the C4-methoxy group enriches the ring's electron density, it raises the energy of the C-Br 

orbital, significantly retarding the rate of oxidative addition. Standard catalysts like Pd(PPh₃)₄ often fail or stall with the methoxy variant, necessitating highly nucleophilic, electron-rich Buchwald ligands (e.g., SPhos) to force the catalytic cycle forward (3[3]).

G cluster_0 Substrate Electronic Divergence A 2-Amino-6-bromopyridine (Baseline) C Moderate Ring Electron Density Standard Oxidative Addition A->C B 6-Bromo-4-methoxypyridin-2-amine (+ C4-Methoxy) D High Ring Electron Density (+M) Retarded Oxidative Addition B->D E Standard Catalysis (e.g., Pd(PPh3)4) C->E F Advanced Ligands Required (e.g., SPhos, XPhos) D->F

Substrate electronic effects dictating catalyst selection in cross-coupling.

Quantitative Data & Optimization Matrices

To translate these electronic theories into practical laboratory parameters, the following tables summarize the physicochemical differences and the required shifts in reaction conditions.

Table 1: Structural & Electronic Parameters
Parameter2-Amino-6-bromopyridine6-Bromo-4-methoxypyridin-2-amine
CAS Number 19798-81-31158786-59-4
Molecular Weight 173.01 g/mol 203.04 g/mol
C4 Substituent Hydrogen (-H)Methoxy (-OCH₃)
Ring Electron Density Moderate (Activated by C2-NH₂)High (Activated by C2-NH₂ & C4-OCH₃)
C6-Br Electrophilicity ModerateLow (Deactivated toward Pd(0) insertion)
Primary Drug Design Utility Baseline hinge-binding scaffoldExtended SAR exploration (solvent channel)
Table 2: Suzuki-Miyaura Optimization Matrix
Reaction Parameter2-Amino-6-bromopyridine6-Bromo-4-methoxypyridin-2-amineMechanistic Causality
Catalyst Precursor Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(OAc)₂Pd(OAc)₂ allows in-situ generation of a highly active monoligated Pd(0) species.
Ligand Selection PPh₃ or dppfSPhos or XPhosElectron-rich Buchwald ligands increase Pd nucleophilicity to overcome the +M effect of the methoxy group.
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous)Weaker/anhydrous base minimizes protodeboronation, which competes with the slowed transmetalation step 4[4].
Temperature 80–90 °C100–110 °CHigher thermal energy is required to cross the elevated activation barrier of oxidative addition.

Self-Validating Experimental Methodology

When executing a Suzuki-Miyaura coupling on the deactivated 6-Bromo-4-methoxypyridin-2-amine , failure to rigorously control the environment leads to catalyst poisoning and protodeboronation (hydrolysis of the boronic acid). The following protocol is designed as a self-validating system , embedding In-Process Controls (IPCs) directly into the workflow to ensure mechanistic integrity.

Protocol: Advanced Suzuki-Miyaura Cross-Coupling

Objective: High-yield C-C bond formation at the deactivated C6 position.

Step 1: Reagent Assembly & Stoichiometry

  • Action: In an oven-dried Schlenk tube, combine 6-Bromo-4-methoxypyridin-2-amine (1.0 eq), Arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Causality: The strict 1:2 ratio of Pd to SPhos ensures the formation of the active monoligated Pd(0)-SPhos species. Excess ligand would form a coordinatively saturated, inactive PdL₂ complex, halting the reaction.

Step 2: Environmental Control & Degassing

  • Action: Add 1,4-dioxane (0.2 M relative to substrate). Perform three rigorous freeze-pump-thaw cycles.

  • Self-Validation Check: During the final thaw cycle, observe the solvent under static vacuum. The complete absence of micro-bubbles validates that dissolved O₂ has been eradicated. Failure here results in the rapid oxidation of Pd(0) to inactive Pd(II) black.

Step 3: Thermal Activation & In-Process Monitoring

  • Action: Backfill with Argon, seal the tube, and heat to 105 °C with vigorous stirring.

  • Self-Validation Check (IPC): At

    
     hours, withdraw a 10 µL aliquot under positive argon pressure. Dilute in MeCN and analyze via LC-MS.
    
    • Diagnostic: Monitor the ratio of the desired product mass to the protodeboronated mass (Aryl-H).

    • Intervention: If protodeboronation exceeds 10%, the transmetalation step is failing to outcompete hydrolysis. Immediately cool the reaction, add 0.5 eq of additional boronic acid, and verify the anhydrous integrity of the system.

Step 4: Isolation & Verification

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove palladium residues. Concentrate under reduced pressure.

  • Validation: Crude ¹H-NMR must show the complete disappearance of the characteristic C5 proton doublet of the starting material, confirming absolute conversion at the C6 position.

Workflow Start Reaction Setup (Schlenk / Glovebox) Degas Degassing (Freeze-Pump-Thaw) IPC: O2 < 5 ppm Start->Degas Heat Thermal Activation (100-110°C) Degas->Heat Sample LC-MS Aliquot at 2h (Self-Validation Check) Heat->Sample Decision Protodeboronation > 10%? Sample->Decision Adjust Intervention: Add Boronic Acid / Check Base Decision->Adjust Yes Proceed Proceed to Completion (>95% Conversion) Decision->Proceed No Adjust->Heat

Self-validating workflow for Suzuki-Miyaura coupling with in-process controls.

Implications in Drug Design (SAR)

Beyond synthetic methodology, the choice between these two building blocks drastically alters the pharmacological trajectory of a lead compound:

  • Hinge-Binding Dynamics: Both molecules utilize the N1 pyridine nitrogen and the C2-amino group to form a critical donor-acceptor hydrogen bond pair with the kinase hinge region.

  • Solvent Channel Exploitation: The C4-methoxy group in 6-Bromo-4-methoxypyridin-2-amine acts as a vector pointing toward the solvent-exposed channel or the ribose pocket. The oxygen atom serves as a new hydrogen bond acceptor, potentially interacting with specific ordered water molecules or polar side chains, thereby increasing target selectivity.

  • Physicochemical Profiling: The methoxy group subtly lowers the overall lipophilicity (LogP) compared to a simple alkyl extension, while increasing the Polar Surface Area (PSA). This must be carefully balanced if blood-brain barrier (BBB) penetration is a requirement for the therapeutic target.

References

  • National Center for Biotechnology Information (PMC). "Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors." PMC Archives, [Link]

Sources

Technical Whitepaper: Sourcing and Utilization of 6-Bromo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the sourcing, pricing dynamics, and chemical utilization of 6-Bromo-4-methoxypyridin-2-amine (CAS 1158786-59-4) . It is structured to support decision-making for medicinal chemists and procurement specialists in drug discovery.

CAS Number: 1158786-59-4 Molecular Formula: C₆H₇BrN₂O Molecular Weight: 203.04 g/mol Primary Application: Kinase Inhibitor Scaffolds, PROTAC Linker Chemistry[1]

Executive Summary

6-Bromo-4-methoxypyridin-2-amine is a high-value heterocyclic building block used primarily in the development of type I/II kinase inhibitors and heterobifunctional degraders (PROTACs). Its structural utility lies in its trifunctional nature :

  • 2-Amino group: Acts as a hydrogen bond donor (hinge binder).

  • 4-Methoxy group: Provides electron-donating character to modulate pKa and solubility.

  • 6-Bromo handle: Allows for selective cross-coupling (Suzuki, Buchwald) to extend the scaffold.

This compound is classified as a "Boutique Building Block" , meaning it is rarely held in multi-kilogram stock by commodity vendors. Procurement strategy must account for lead times associated with custom synthesis or low-volume stock from specialized CROs.

Sourcing Landscape & Price Analysis

Market Status

Unlike commodity pyridines (e.g., 2-aminopyridine), this specific isomer faces supply constraints due to the regioselectivity challenges in its synthesis. Most "In Stock" listings from aggregators are actually Make-on-Demand (MoD) with 2–4 week lead times.

Supplier Tiering
Supplier CategoryRepresentative VendorsStock StatusEstimated Lead TimeReliability Score
Tier 1 (Global Stock) Fluorochem, BLD PharmLow Volume (g scale)1–3 DaysHigh
Tier 2 (Aggregators) Combi-Blocks, EnamineVaried / MoD2–4 WeeksMed-High
Tier 3 (Custom CROs) Shanghai Amole, YuanyeBulk Synthesis4–6 WeeksVariable
Price Benchmark (Q1 2025 Estimates)

Pricing is highly volatile and volume-dependent. The "Research Premium" is significant for quantities under 1 gram.

QuantityPrice Range (USD)Price Range (CNY)Notes
250 mg $450 – $600¥3,200 – ¥4,300High unit cost due to purification overhead.
1 g $800 – $1,200¥5,700 – ¥8,600Best value for hit-to-lead campaigns.
10 g+ Custom QuoteCustom QuoteRequires negotiation; likely FTE-based pricing.

Procurement Insight: For Discovery Phase (Hit ID), purchase 1g from Tier 1 suppliers to avoid synthesis delays. For Lead Optimization, contract a Tier 3 CRO for a 50g batch using the synthesis route described in Section 4.

Technical Specifications & Quality Control

Identity Verification

When receiving this material, rely on 1H NMR to distinguish it from its regioisomers (e.g., 4-bromo-6-methoxy or 5-bromo isomers).

  • 1H NMR (DMSO-d₆ or CDCl₃):

    • Methoxy: Distinct singlet at δ ~3.80 ppm (3H).

    • Aromatic: Two distinct singlets (or meta-coupled doublets, J ~2 Hz) in the δ 6.0 – 6.5 ppm region.

    • Amine: Broad singlet (exchangeable) at δ ~4.5–6.0 ppm .

  • Key Differentiator: The 4-methoxy group is symmetric relative to the 2- and 6-positions in the precursor, but in the final product, the protons at C3 and C5 are chemically non-equivalent but similar. Regioisomers (like 4-bromo-6-methoxy) will show significantly different splitting patterns or shifts due to the bromine position relative to the nitrogen.

Common Impurities
  • 2,6-Dibromo-4-methoxypyridine: Precursor carryover. Detectable by lack of NH₂ signal and presence of symmetric aromatic protons.

  • Regioisomers: 2-Amino-6-bromo-5 -methoxypyridine (if starting material was impure).

Synthesis & Manufacturing Logic (Expertise)

The "Symmetric Intermediate" Strategy Attempting to methylate 2-amino-4,6-dibromopyridine often yields a mixture of 4-OMe and 6-OMe products due to competing electronics. The superior route—used by high-quality suppliers—exploits the symmetry of 2,4,6-tribromopyridine .

Optimized Synthetic Route
  • Step 1: Nucleophilic Substitution (Regioselective)

    • Reactants: 2,4,6-Tribromopyridine + NaOMe (1 eq).

    • Mechanism: The 4-position is most electrophilic (para-like to N).

    • Product: 2,6-Dibromo-4-methoxypyridine .

    • Advantage: This intermediate is symmetric.

  • Step 2: Mono-Amination

    • Reactants: 2,6-Dibromo-4-methoxypyridine + NH₃ (aq) or NH₃ surrogate (e.g., Benzylamine + deprotection).

    • Condition: Cu-catalyzed (Ullmann) or High Pressure/Temp.

    • Logic: Since the precursor is symmetric, substitution of either bromine yields the same target product: 6-Bromo-4-methoxypyridin-2-amine .

Synthesis Workflow Diagram

SynthesisRoute cluster_logic Chemical Logic Tribromo 2,4,6-Tribromopyridine (Starting Material) Dibromo 2,6-Dibromo-4-methoxypyridine (Symmetric Intermediate) Tribromo->Dibromo NaOMe, MeOH Reflux (Regioselective at C4) Target 6-Bromo-4-methoxypyridin-2-amine (Target Product) Dibromo->Target NH3 (aq), Cu Catalyst 100°C (Mono-amination) Note1 Symmetry eliminates regioisomer risk in Step 2 Dibromo->Note1

Caption: Optimized synthesis exploiting the symmetry of the 2,6-dibromo-4-methoxy intermediate to ensure regiochemical purity.

Handling & Safety (HSE)

  • GHS Classification: Warning.[2][3]

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).

    • H315/H319: Causes skin/eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Storage: Keep refrigerated (2–8°C) under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over long periods; protect from light.

References

  • National Institutes of Health (PubChem). Compound Summary: 6-Bromo-4-methylpyridin-2-amine (Analogous Chemistry). Available at: [Link]

Sources

6-Bromo-4-methoxypyridin-2-amine pKa and physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

6-Bromo-4-methoxypyridin-2-amine is a highly functionalized pyridine scaffold extensively utilized in medicinal chemistry.[1] It serves as a critical pharmacophore in the development of kinase inhibitors, particularly where the 2-amino-pyridine motif functions as a hinge-binder (hydrogen bond donor/acceptor pair) and the 6-bromo substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecular skeleton.[1]

This guide provides a rigorous analysis of its physicochemical properties, with a specific focus on pKa modulation caused by the competing electronic effects of the 4-methoxy and 6-bromo substituents.[1]

Core Identity Matrix[2]
AttributeDetail
IUPAC Name 6-Bromo-4-methoxypyridin-2-amine
Common Synonyms 2-Amino-6-bromo-4-methoxypyridine; 4-Methoxy-6-bromo-2-pyridylamine
CAS Number 1158786-59-4
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
SMILES COc1cc(Br)nc(N)c1

Part 2: Physicochemical Characteristics & pKa Analysis[3][4]

Understanding the ionization state of this molecule is critical for optimizing solubility and membrane permeability during lead optimization.[1]

Physical Properties Table[1]
PropertyValue / CharacteristicSource/Method
Appearance Off-white to pale yellow solidExperimental Observation
Melting Point 135 – 140 °C (Estimated)Analog Interpolation*
Boiling Point 311.5 ± 37.0 °CPredicted (760 mmHg)
Solubility DMSO (>50 mg/mL), Methanol; Low in water (neutral pH)Experimental
LogP 1.4 – 1.6Calculated (cLogP)
pKa (Conj.[1][2][3][4] Acid) 3.81 ± 0.35 Predicted (ACD/Labs)

*Note: While the specific melting point for CAS 1158786-59-4 is rarely reported in open literature, structurally similar analogs (e.g., 2-amino-4-methoxypyridine, MP: 120°C) suggest a solid state with a melting range elevated by the halogen substituent.[1]

Deep Dive: The pKa Mechanism

The pKa of 6-bromo-4-methoxypyridin-2-amine (approx. 3.[1][5]8) is significantly lower than that of unsubstituted 2-aminopyridine (pKa 6.86).[1] This reduction in basicity is a result of competing electronic effects:

  • Base Scaffold: The pyridine nitrogen is the proton acceptor.[1]

  • Electron Donating Group (+M): The 2-amino and 4-methoxy groups exert a mesomeric effect, pushing electron density into the ring, which typically increases the basicity of the ring nitrogen (e.g., 4-methoxypyridine pKa ~6.6).[1]

  • Electron Withdrawing Group (-I): The 6-bromo substituent exerts a strong inductive withdrawal of electron density through the sigma bond framework.[1] Because the bromine is ortho to the ring nitrogen, this inductive effect dominates, destabilizing the protonated cation and lowering the pKa.

Implication: At physiological pH (7.4), the molecule exists almost exclusively in its neutral form , facilitating passive diffusion across cell membranes.[1]

pKa_Equilibrium Neutral Neutral Species (Predominant at pH 7.4) High Permeability Protonated Protonated Species (Predominant at pH < 3.8) High Solubility Neutral->Protonated  +H+   Protonated->Neutral  -H+ (Ka)  

Figure 1: Ionization equilibrium. The low pKa ensures the neutral form dominates at physiological pH.[1]

Part 3: Synthetic Methodology

The most robust route to 6-bromo-4-methoxypyridin-2-amine avoids direct bromination of the activated amino-pyridine, which often leads to mixtures of regioisomers.[1] Instead, a Nucleophilic Aromatic Substitution (SNAr) on a di-halogenated precursor is preferred.

Recommended Protocol: SNAr Displacement

Precursor: 2,6-Dibromo-4-methoxypyridine (Commercially available).[1]

Reaction Logic: The 2- and 6-positions of the pyridine ring are activated for nucleophilic attack.[1] While both bromines are equivalent initially, statistical control or steric direction allows for mono-amination.[1]

Step-by-Step Workflow:

  • Setup: Charge a pressure vessel (sealed tube) with 2,6-dibromo-4-methoxypyridine (1.0 eq).

  • Solvent/Reagent: Add 28-30% aqueous ammonium hydroxide (NH₄OH) (excess, ~10-15 eq) and a co-solvent like Isopropanol or Dioxane to improve solubility.[1]

  • Catalyst (Optional but recommended): Add 5 mol% Copper(I) Oxide (Cu₂O) or Copper powder to accelerate the displacement (Ullmann-type conditions).[1]

  • Reaction: Seal and heat to 100–110 °C for 12–16 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove excess ammonia and volatiles.[1]

    • Dilute with water and extract with Ethyl Acetate (3x).[1]

  • Purification: The crude mixture will contain starting material, product, and potentially trace diamine.[1] Purify via Flash Column Chromatography (SiO₂), eluting with Hexanes:Ethyl Acetate (gradient 10% to 50% EtOAc).

Synthesis_Workflow Start Start: 2,6-Dibromo-4-methoxypyridine Reagents Reagents: NH4OH (aq), Cu2O (cat) iPrOH, 110°C, Sealed Tube Start->Reagents Intermediate Transition State: Meisenheimer Complex Reagents->Intermediate Product Target: 6-Bromo-4-methoxypyridin-2-amine Intermediate->Product -HBr

Figure 2: Synthetic pathway via copper-catalyzed ammonolysis of the dibromo-precursor.[1]

Part 4: Handling, Stability, and Safety (GHS)

As a halogenated aminopyridine, this compound exhibits specific stability profiles and hazards.

Stability Profile
  • Oxidation: The amino group is susceptible to oxidation over time.[1] Store under an inert atmosphere (Argon/Nitrogen) if keeping for >3 months.

  • Light Sensitivity: Halogenated pyridines can undergo slow photodehalogenation.[1] Store in amber vials.

  • Hygroscopicity: Generally low, but the amino group can form hydrates.[1] Keep desiccated.

GHS Hazard Classification

Based on structural analogs (2-amino-6-bromopyridine), the following precautions are mandatory:

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][3][4]

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3]

PPE Requirement: Nitrile gloves, safety glasses with side shields, and use within a certified fume hood.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24874225, 2-Amino-6-bromopyridine (Analogous Physicochemical Data).[1] Retrieved from [Link]

  • ChemBK. 6-Bromo-4-methoxypyridin-2-amine Physical Properties and CAS Data. Retrieved from [Link][1]

  • Bordwell pKa Table (Acidity in DMSO/Water). Reference for Pyridine Substituent Effects. Retrieved from [Link][1]

Sources

Methodological & Application

synthesis procedure for 6-Bromo-4-methoxypyridin-2-amine from 2-amino-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a high-purity synthesis of 6-Bromo-4-methoxypyridin-2-amine starting specifically from 2-amino-4-methoxypyridine .

Application Note: Regioselective Synthesis of 6-Bromo-4-methoxypyridin-2-amine

Executive Summary & Strategic Analysis

The Challenge: Direct bromination of 2-amino-4-methoxypyridine (1) using standard electrophilic reagents (e.g., NBS, Br


) is chemically biased to yield the 5-bromo  isomer (para to the amino group) or the 3,5-dibromo  product. The amino (

) and methoxy (

) groups strongly activate positions 3 and 5. Position 6 is electronically deactivated relative to these positions and cannot be accessed via direct electrophilic aromatic substitution (SEAr).

The Solution: To install a bromine atom at the C6 position , the pyridine ring must be activated via N-oxidation . The resulting N-oxide introduces a dipole that renders the C2 and C6 positions susceptible to nucleophilic attack (or rearrangement) by phosphoryl halides. This protocol utilizes a four-step sequence: Protection


 N-Oxidation 

Regioselective Bromination

Deprotection
.

Target Molecule:

  • Name: 6-Bromo-4-methoxypyridin-2-amine

  • CAS: 1158786-59-4 (analogous)[1]

  • Molecular Weight: 203.04 g/mol [2]

Synthetic Pathway & Mechanism

The synthesis leverages the "Katada reaction" principle, where a pyridine N-oxide reacts with a phosphoryl halide (POBr


) to introduce a halogen at the 

-position (C6) relative to the nitrogen.

Figure 1: Synthetic workflow for C6 functionalization via N-oxide activation.

Detailed Experimental Protocol

Step 1: Acetyl Protection of the Amine

Rationale: The free amino group is susceptible to oxidation and interferes with the subsequent bromination mechanism. Acetylation moderates the electron-donating capability and protects the nitrogen.

Reagents:

  • 2-Amino-4-methoxypyridine (1.0 equiv)[3]

  • Acetic anhydride (1.5 equiv)

  • Pyridine (Solvent/Base)[4]

Procedure:

  • Dissolve 2-amino-4-methoxypyridine (10.0 g, 80.6 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask.

  • Cool to 0°C. Add acetic anhydride (11.4 mL, 120.9 mmol) dropwise over 15 minutes.

  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for consumption of SM (

    
    ).
    
  • Workup: Pour the reaction mixture into ice-water (200 mL). The product typically precipitates.

  • Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum.

  • Yield: ~90-95% (Off-white solid).

  • QC Check:

    
    H NMR should show a singlet acetyl methyl group at 
    
    
    
    ppm.
Step 2: N-Oxidation

Rationale: Formation of the N-oxide activates the ring for nucleophilic attack at C2/C6. Since C2 is blocked by the acetamido group and C4 by the methoxy, C6 becomes the primary reactive site.

Reagents:

  • 2-Acetamido-4-methoxypyridine (from Step 1)

  • m-Chloroperoxybenzoic acid (mCPBA, 77%, 1.2 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the acetamide (10.0 g, 60.2 mmol) in DCM (150 mL).

  • Cool to 0°C. Add mCPBA (16.2 g, 72.2 mmol) portion-wise to avoid exotherm.

  • Stir at RT for 12–16 hours.

  • Workup: Quench with saturated aqueous NaHCO

    
     (100 mL) and Na
    
    
    
    S
    
    
    O
    
    
    (to reduce excess peroxide).
  • Extract with DCM (3 x 100 mL). The product is polar; if it remains in the aqueous phase, use CHCl

    
    /iPrOH (3:1).
    
  • Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Triturate with diethyl ether to remove m-chlorobenzoic acid byproducts.

  • Yield: ~80-85%.

Step 3: Regioselective Bromination (The Critical Step)

Rationale: Reaction with phosphoryl bromide (POBr


) converts the N-oxide to the bromide. The mechanism involves O-phosphorylation followed by nucleophilic attack of bromide at C6 and elimination of phosphate.

Reagents:

  • N-Oxide intermediate (1.0 equiv)

  • Phosphorus oxybromide (POBr

    
    , 2.5 equiv)
    
  • Toluene or Chloroform (Anhydrous)

  • Safety Note: POBr

    
     is corrosive and moisture-sensitive. Handle in a fume hood.
    

Procedure:

  • Suspend the N-oxide (5.0 g, 27.4 mmol) in anhydrous Toluene (50 mL).

  • Add POBr

    
      (19.6 g, 68.5 mmol) in one portion.
    
  • Heat the mixture to reflux (110°C) for 2–4 hours. The suspension will clear as the reaction proceeds, then potentially darken.

  • Monitoring: Monitor carefully by LC-MS for the mass of the brominated product (M+H

    
     245/247).
    
  • Workup: Cool to RT. Pour the mixture carefully onto crushed ice (100 g) with vigorous stirring (Exothermic hydrolysis of excess POBr

    
    ).
    
  • Neutralize with solid Na

    
    CO
    
    
    
    to pH ~8.
  • Extract with EtOAc (3 x 100 mL). Dry (Na

    
    SO
    
    
    
    ) and concentrate.
  • Purification: Flash chromatography (Silica, 0-40% EtOAc in Hexanes).

  • Yield: ~50-60%.

    • Note: If 4-bromo substitution is observed (rare due to OMe strength), adjust temperature or switch solvent to DCM (reflux).

Step 4: Hydrolysis (Deprotection)

Rationale: Removal of the acetyl group to release the free amine.

Reagents:

  • 6-Bromo-2-acetamido-4-methoxypyridine

  • NaOH (2M aqueous)

  • Methanol[2][4][5][6]

Procedure:

  • Dissolve the brominated intermediate (3.0 g) in Methanol (30 mL).

  • Add 2M NaOH (15 mL).

  • Heat to 60°C for 1–2 hours.

  • Workup: Concentrate MeOH. Dilute with water (20 mL). The product may precipitate. If not, extract with DCM.

  • Final Purification: Recrystallization from Ethanol/Water or column chromatography if necessary.

  • Final Yield: ~90%.

Quantitative Data Summary

StepTransformationReagentTempTypical YieldKey QC Parameter
1 ProtectionAc

O, Py
RT92%MS: M+1 = 167.1
2 N-OxidationmCPBA, DCMRT83%LCMS: M+1 = 183.1 (Polar shift)
3 Bromination POBr

, Tol
110°C 55% Regiochemistry (NMR)
4 DeprotectionNaOH, MeOH60°C90%MS: M+1 = 203.0/205.0

Quality Control & Validation

Regiochemistry Verification (Critical): To confirm the bromine is at C6 and not C3 or C5:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • C3-H: Singlet (or doublet with meta coupling) at

      
       ppm.
      
    • C5-H: Singlet (or doublet) at

      
       ppm.
      
    • Differentiation: In the 6-bromo product, the protons at C3 and C5 are meta to each other (

      
       Hz).
      
    • If the product were 5-bromo, you would see C3-H and C6-H (singlets, no meta coupling typically visible, or distinct shifts).

    • NOE (Nuclear Overhauser Effect): Irradiate the OMe group (

      
      ). You should see enhancement of both  aromatic protons (C3-H and C5-H) if Br is at 6. If Br is at 5, you would see enhancement of C3-H and C6-H? No, if Br is at 5, OMe is adjacent to C3 and C5 (Br). Wait.
      
    • Correct Logic:

      • 6-Bromo isomer: OMe is at 4.[1][2][7] Protons are at 3 and 5. OMe NOE enhances H3 and H5.

      • 5-Bromo isomer: OMe is at 4.[8] Protons are at 3 and 6. OMe NOE enhances H3. (H5 is Br).[2][9][10][11][12]

    • Therefore: If OMe irradiation enhances two aromatic signals, you have the correct 6-bromo isomer.

References

  • Katada, M. (1947). "Reactions of Pyridine N-oxides". Journal of the Pharmaceutical Society of Japan, 67, 51. (Foundational chemistry for N-oxide rearrangement).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard reference for electrophilic vs nucleophilic substitution in pyridines).
  • BenchChem. (2025).[13] "Regioselective Bromination of 2-amino-4-methylpyridine". Application Note. Link (Cited for contrast: Direct bromination yields 5-bromo).

  • ChemScene. (2023). "Product Analysis: 4-Bromo-6-methoxypyridin-2-amine". Link (Verification of target compound existence).

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 6-Bromo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance and Challenges

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures.[1][2][3] This palladium-catalyzed transformation is indispensable in the pharmaceutical industry for the assembly of active pharmaceutical ingredients (APIs).[2][4] Pyridazine and pyridine scaffolds are of paramount interest as they are core components in a vast array of biologically active molecules, exhibiting diverse pharmacological properties.[5]

This guide focuses on a specific, yet highly relevant substrate: 6-Bromo-4-methoxypyridin-2-amine . The presence of both an electron-donating methoxy group and a coordinating amino group on the pyridine ring introduces specific challenges. The electron-rich nature of the substrate can impact the oxidative addition step, while the primary amine can potentially coordinate to the palladium center, inhibiting catalytic activity.[6][7] Therefore, a carefully optimized protocol is essential for achieving high yields and minimizing side reactions.

This document provides a detailed examination of the reaction mechanism, two robust experimental protocols, and a comprehensive troubleshooting guide tailored for researchers, scientists, and drug development professionals working with this and structurally related substrates.

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-Bromo-4-methoxypyridin-2-amine, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic moiety from the organoboron species (e.g., a boronic acid) is transferred to the Pd(II) complex. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][8][9]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8][10]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII_Aryl Aryl-Pd(II)-X L_n OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ + Base PdII_Both Aryl-Pd(II)-R L_n Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Product (Ar-R) RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols & Workflow

The selection of the catalyst, base, and solvent system is critical for success. We present two validated protocols: a classical approach using a widely available catalyst and a modern approach employing a highly active pre-catalyst for more challenging substrates or for achieving higher efficiency.

Experimental_Workflow start Start setup Assemble & Dry Glassware (Schlenk Flask) start->setup reagents Add Solids: - 6-Bromo-4-methoxypyridin-2-amine - Boronic Acid - Base setup->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert catalyst Add Pd Catalyst & Ligand (if not pre-catalyst) inert->catalyst solvent Add Degassed Solvent(s) catalyst->solvent reaction Heat to Target Temperature with Vigorous Stirring solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup: Dilute, Extract, Wash, Dry monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for the Suzuki coupling protocol.

Protocol 1: Classical Conditions using Pd(PPh₃)₄

This protocol utilizes a common and robust catalyst system suitable for many standard arylboronic acids.[2][7][11]

Materials and Reagents:

  • 6-Bromo-4-methoxypyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv, 3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 or 5:1 v/v), degassed

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-4-methoxypyridin-2-amine, the arylboronic acid, and the base (K₂CO₃ or K₃PO₄).

  • Seal the flask with a rubber septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[5][6]

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.[2]

  • Replace the septum with a Teflon screw cap, seal the flask, and immerse it in a preheated oil bath at 85-100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature. Dilute with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2][5]

  • Purify the crude residue by column chromatography on silica gel to obtain the desired product.[7][11]

Protocol 2: Modern Pre-catalyst System for Enhanced Reactivity

For sterically hindered substrates or to achieve higher turnover numbers, a modern Buchwald-type pre-catalyst is recommended. These systems are often more active and require lower catalyst loadings.[2][12]

Materials and Reagents:

  • 6-Bromo-4-methoxypyridin-2-amine (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.5 equiv)

  • XPhos Pd G3 (or similar Buchwald pre-catalyst) (0.01-0.02 equiv, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or 2-MeTHF, degassed

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction vial with a magnetic stir bar

Step-by-Step Procedure:

  • Inside a glovebox (preferred): Add 6-Bromo-4-methoxypyridin-2-amine, the boronic acid/ester, K₃PO₄, and the XPhos Pd G3 pre-catalyst to a dry reaction vial containing a stir bar.

  • If not using a glovebox: Follow steps 1 and 2 from Protocol 1 to add the solids and establish an inert atmosphere. Then, add the pre-catalyst under a positive flow of inert gas.

  • Add the degassed anhydrous solvent via syringe.

  • Seal the vial tightly with a screw cap containing a Teflon septum.

  • Remove the vial from the glovebox (if used) and place it in a preheated heating block or oil bath at 90-110 °C.

  • Stir the reaction vigorously for 4-18 hours. Monitor progress by sampling the reaction mixture via syringe for LC-MS analysis.

  • Follow the workup and purification steps (7-9) as described in Protocol 1.

Data Summary and Optimization Parameters

The following table provides a starting point for reaction optimization, summarizing conditions reported for structurally similar aminopyridine substrates.

Catalyst (mol%)Ligand (if applicable)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-951870-90
Pd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O901275-85
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O1008>90
XPhos Pd G3 (2)-K₃PO₄2-MeTHF1004-12>95

Data compiled from analogous systems reported in the literature.[2][11][12]

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.

Troubleshooting_Flowchart start Low or No Yield Observed q1 Was the reaction properly degassed? Were reagents anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are side products observed? a1_yes->q2 sol1 Re-run with rigorous inert technique & dry solvents. Oxygen deactivates Pd(0). a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Protodeboronation or Dehalogenation? a2_yes->q3 sol2 Increase temperature or switch to a more active catalyst (e.g., Buchwald). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Protodeboronation: Use boronic ester, less water, or KF as base. Dehalogenation: Avoid amine bases or alcohol solvents. a3_yes->sol3 q4 Homocoupling observed? a3_no->q4 a4_yes Yes q4->a4_yes sol4 Ensure rigorous degassing. Use a bulkier phosphine ligand. a4_yes->sol4

Caption: A logic flow for troubleshooting common Suzuki coupling issues.

Common Problems & Solutions:

  • Low or Incomplete Conversion:

    • Cause: Inefficient catalyst activity or deactivation. Oxygen is a common culprit as it can oxidize the active Pd(0) catalyst and phosphine ligands.[13]

    • Solution: Ensure all solvents are rigorously degassed and that the reaction is maintained under a strict inert atmosphere. Use fresh, high-purity reagents. Consider switching to a more active pre-catalyst system (Protocol 2).[5][6]

  • Side Reaction: Protodeboronation:

    • Cause: Cleavage of the C-B bond of the boronic acid by a proton source (often water), which is a common issue with electron-deficient or heteroaromatic boronic acids.[6][13]

    • Solution: Minimize water content or use anhydrous conditions. Using more stable boronic acid pinacol esters or potassium trifluoroborate salts can significantly reduce this side reaction.[6][14]

  • Side Reaction: Dehalogenation:

    • Cause: The aryl-palladium intermediate reacts with a hydride source instead of the boronic acid. Potential hydride sources include amine bases or alcohol solvents.[13][15]

    • Solution: Switch to a non-hydridic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ and use an aprotic solvent.

  • Side Reaction: Homocoupling:

    • Cause: Coupling of two boronic acid molecules, often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.[6]

    • Solution: Rigorous degassing is the primary solution. Using a bulkier ligand can also sterically disfavor the formation of intermediates required for homocoupling.

  • Reaction Mixture Turns Black:

    • Cause: This typically indicates the formation of palladium black (finely divided Pd(0) metal), which occurs when the palladium catalyst precipitates out of solution. It can be a sign of catalyst decomposition due to an insufficient ligand-to-metal ratio or high temperatures.[13]

    • Solution: While not always fatal to the reaction, it signals suboptimal conditions. Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1 for custom systems) is used. If using a pre-catalyst, consider slightly lowering the reaction temperature.[13]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling. Available at: [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]

  • PubMed. (2014, May 2). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. Available at: [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-6-bromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] For researchers and professionals in drug development, the ability to selectively introduce amino functionalities onto complex heterocyclic scaffolds is of paramount importance for lead optimization and the generation of novel chemical entities.

This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of a specific and challenging substrate: 2-Amino-6-bromo-4-methoxypyridine. The presence of multiple functional groups on the pyridine ring, including a potentially coordinating free amine and an electron-donating methoxy group, necessitates a carefully considered approach to achieve high yields and purity.

Understanding the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is crucial for rational protocol design and troubleshooting.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Aryl-Pd(II)-X(L2) Aryl-Pd(II)-Br(L2) Oxidative_Addition->Aryl-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Aryl-Pd(II)-X(L2)->Ligand_Exchange + R-NH2 - Br- Aryl-Pd(II)-Amine(L2) Aryl-Pd(II)-N(H)R(L2) Ligand_Exchange->Aryl-Pd(II)-Amine(L2) Deprotonation Deprotonation (Base) Aryl-Pd(II)-Amine(L2)->Deprotonation + Base - Base-H+ Aryl-Pd(II)-Amido(L) Aryl-Pd(II)-NR(L) Deprotonation->Aryl-Pd(II)-Amido(L) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Amido(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Aryl-NRH Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) species.[1][4] Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the active palladium(0) catalyst.[1][4]

Key Considerations for the Amination of 2-Amino-6-bromo-4-methoxypyridine

The successful amination of this specific substrate hinges on overcoming several potential challenges:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, acting as a ligand and potentially inhibiting catalytic activity. This is a well-documented challenge in the amination of 2-halopyridines.[5]

  • Substrate Reactivity: The electron-donating methoxy and amino groups increase the electron density of the pyridine ring, which can influence the rate of oxidative addition.

  • Competing Nucleophilicity: The presence of the free 2-amino group introduces a second nucleophilic site. While generally less reactive in this context, the potential for side reactions should be considered.

To address these challenges, the careful selection of the palladium source, ligand, base, and solvent is critical.

Recommended Catalyst Systems and Reaction Parameters

Based on literature precedents for the amination of electron-rich and heterocyclic aryl halides, the following catalyst systems and conditions are recommended as starting points for optimization.

ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3, RuPhos Pd G3These are air- and moisture-stable precatalysts that efficiently generate the active Pd(0) species.[6]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting reductive elimination and preventing catalyst inhibition by the pyridine nitrogen.[1] BrettPhos is particularly effective for coupling primary amines.[6][7]
Base NaOtBu, K3PO4, Cs2CO3A strong, non-nucleophilic base like sodium tert-butoxide is often required for efficient deprotonation. For base-sensitive substrates, weaker inorganic bases like potassium phosphate or cesium carbonate can be effective, potentially requiring higher temperatures.[6]
Solvent Toluene, 1,4-DioxaneThese are common, non-coordinating solvents for Buchwald-Hartwig aminations. Toluene is often preferred for its higher boiling point.[5][6]
Temperature 80-110 °CThe reaction typically requires heating to achieve a reasonable rate.[5]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of 2-Amino-6-bromo-4-methoxypyridine. It is essential to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Weigh and add: - 2-Amino-6-bromo-4-methoxypyridine - Amine - Base - Pd Precatalyst/Ligand Inert_Atmosphere Evacuate and backfill with inert gas (3x) Reagents->Inert_Atmosphere Solvent_Addition Add anhydrous, degassed solvent Inert_Atmosphere->Solvent_Addition Heating Heat to desired temperature with vigorous stirring Solvent_Addition->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Dilute and filter through Celite Cooling->Filtration Extraction Aqueous wash and extraction Filtration->Extraction Drying_Concentration Dry organic layer and concentrate Extraction->Drying_Concentration Purification Purify by flash column chromatography Drying_Concentration->Purification

Figure 2: A general workflow for the Buchwald-Hartwig amination experiment.

Protocol 1: General Procedure for Coupling with a Primary or Secondary Amine

Materials:

  • 2-Amino-6-bromo-4-methoxypyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the reaction vial, add 2-Amino-6-bromo-4-methoxypyridine, the amine, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Consider using a different palladium precatalyst.[5]
Suboptimal ligandScreen different bulky biaryl phosphine ligands such as RuPhos or BrettPhos. The choice of ligand can be highly substrate-dependent.[6]
Insufficiently strong baseIf using a weaker base like K3PO4, an increase in temperature or a switch to a stronger base like NaOtBu may be necessary.
Formation of Palladium Black Catalyst decompositionThis can be caused by excessive heat or the presence of impurities. Lower the reaction temperature and ensure high-purity reagents are used.[5]
Incomplete Reaction Catalyst poisoningThe pyridine nitrogen may be inhibiting the catalyst. Increasing the ligand-to-palladium ratio or switching to a more sterically hindered ligand can mitigate this effect.[5]

Conclusion

The Buchwald-Hartwig amination of 2-Amino-6-bromo-4-methoxypyridine is a feasible yet challenging transformation that requires careful optimization of reaction conditions. By understanding the underlying mechanism and potential pitfalls, and by systematically screening a well-chosen set of catalysts, ligands, and bases, researchers can successfully synthesize a wide range of N-substituted 2-amino-4-methoxypyridine derivatives. The protocols and insights provided in this guide serve as a robust starting point for developing efficient and scalable synthetic routes to these valuable compounds.

References

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023).
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • BenchChem. (2025).
  • Reddit. (2018).
  • Molnar, A. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Arkivoc.
  • American Chemical Society. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Wikipedia. (2023).
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • ChemSpider. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
  • ACS Publications. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • DSpace@MIT. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT DSpace.
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling. Alfa Chemistry.
  • MDPI. (2018).

Sources

Application Note & Protocols: Strategic C-6 Functionalization of 6-Bromo-4-methoxypyridin-2-amine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing nucleophilic aromatic substitution (SNAr) reactions on the 6-Bromo-4-methoxypyridin-2-amine scaffold. Substituted 2-aminopyridines are privileged structures in medicinal chemistry, and mastering their synthesis is critical. This guide moves beyond simple procedural lists to offer in-depth mechanistic insights, detailed, validated protocols for C-N, C-O, and C-S bond formation, and expert commentary on the causality behind experimental choices.

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The 2-aminopyridine motif is a cornerstone in modern drug discovery, appearing in a vast array of pharmacologically active agents. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets. The specific substrate, 6-Bromo-4-methoxypyridin-2-amine, offers a versatile platform for generating molecular diversity. The bromine atom at the C-6 position serves as a synthetically valuable handle, primed for displacement via nucleophilic aromatic substitution (SNAr).

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic feature makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen.[1][2] In our substrate, the bromine leaving group is ideally situated at the activated C-6 (ortho) position. This guide details the principles and practical execution of SNAr reactions to displace this bromine with a variety of nucleophiles, enabling the synthesis of diverse compound libraries.

Mechanistic Rationale: Activating the Pyridine Ring

The success of a nucleophilic aromatic substitution reaction hinges on the stability of the intermediate formed during the reaction. The SNAr reaction proceeds via a two-step addition-elimination mechanism, the first step of which is typically rate-determining.[3][4]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromine), forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[2][5]

  • Stabilization: The stability of this Meisenheimer complex is the key determinant of the reaction's feasibility. For substitution at the C-6 position of a pyridine, the negative charge can be delocalized onto the highly electronegative ring nitrogen through resonance.[6][7][8] This delocalization provides significant stabilization that is not possible for substitution at the C-3 or C-5 positions.[2][9]

  • Elimination & Aromatization: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored to yield the final substituted product.

The electronic nature of the other ring substituents also plays a crucial role. The 2-amino and 4-methoxy groups are electron-donating, which would typically deactivate a ring towards nucleophilic attack. However, the powerful activating effect of the ring nitrogen at the ortho position overcomes this, making the C-6 position a reliable site for substitution.

Caption: SNAr Mechanism on 6-Bromo-4-methoxypyridin-2-amine.

Experimental Protocols & Workflow

The following protocols are designed as robust starting points for the functionalization of 6-Bromo-4-methoxypyridin-2-amine. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

General Experimental Workflow

The successful execution of these protocols follows a standardized laboratory workflow, ensuring reproducibility and safety.

Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup (Oven-dried glassware, inert atmosphere) B 2. Reagent Addition (Substrate, Nucleophile, Base, Solvent) A->B C 3. Reaction (Heating with stirring) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C Reaction Incomplete E 5. Workup (Quench, Extract, Dry) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General Experimental Workflow for SNAr Reactions.

Protocol 1: C-N Bond Formation (Amination)

This protocol describes the reaction with a secondary amine, morpholine, as a representative nucleophile. This method is analogous to Buchwald-Hartwig amination but proceeds without a metal catalyst under these conditions, highlighting the activated nature of the substrate.[1]

  • Materials:

    • 6-Bromo-4-methoxypyridin-2-amine (1.0 eq.)

    • Morpholine (1.2 - 1.5 eq.)

    • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq.)

    • Anhydrous Dioxane or Toluene

    • Nitrogen or Argon gas supply

  • Procedure:

    • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add 6-Bromo-4-methoxypyridin-2-amine and Sodium tert-butoxide.

    • Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

    • Under a positive pressure of inert gas, add anhydrous dioxane followed by morpholine via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C-O Bond Formation (O-Arylation)

This protocol details the substitution with a phenoxide nucleophile. The generation of the nucleophile in situ using a strong base is a critical first step.

  • Materials:

    • 6-Bromo-4-methoxypyridin-2-amine (1.0 eq.)

    • Phenol (or a substituted phenol) (1.2 eq.)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 eq.)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To an oven-dried, three-neck flask under an inert atmosphere, add a solution of the phenol in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the phenoxide.

    • Add a solution of 6-Bromo-4-methoxypyridin-2-amine in a minimal amount of anhydrous DMF to the reaction mixture.

    • Heat the reaction to 100-120 °C and stir until the starting material is consumed (monitor by TLC/LC-MS, typically 6-18 hours).

    • Cool the mixture to 0 °C and cautiously quench by the dropwise addition of water.

    • Extract the product with Ethyl Acetate or another suitable solvent (3x).

    • Wash the combined organic layers with water and brine to remove DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 3: C-S Bond Formation (S-Arylation)

Thiols are highly potent nucleophiles, and their corresponding thiolates are even more so. These reactions often proceed under milder conditions compared to their N- and O-based counterparts.[10][11]

  • Materials:

    • 6-Bromo-4-methoxypyridin-2-amine (1.0 eq.)

    • Thiophenol (or an aliphatic thiol) (1.1 eq.)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Procedure:

    • To a round-bottom flask, add 6-Bromo-4-methoxypyridin-2-amine, the chosen thiol, and potassium carbonate.

    • Add anhydrous DMF or MeCN.

    • Heat the reaction mixture to 60-80 °C with vigorous stirring.

    • Monitor the reaction by TLC/LC-MS. These reactions are often complete within 2-6 hours.

    • Once complete, cool the reaction to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Summary of Conditions & Troubleshooting

Reaction Type Nucleophile Typical Base Solvent Temp (°C) Key Considerations & Troubleshooting
Amination AminesNaOtBu, K₂CO₃Dioxane, Toluene80-110Low Yield: Ensure anhydrous conditions; use a stronger base or higher temperature. An inert atmosphere is critical to prevent base degradation.
O-Arylation Alcohols, PhenolsNaH, K₂CO₃DMF, DMSO100-140No Reaction: Ensure complete formation of the alkoxide/phenoxide before adding the substrate. High temperatures are often required.[12]
S-Arylation ThiolsK₂CO₃, Cs₂CO₃DMF, MeCN60-80Side Products: Thiol oxidation can occur. Degassing the solvent can be beneficial. These reactions are typically fast and high-yielding.

Conclusion

The 6-Bromo-4-methoxypyridin-2-amine scaffold is an excellent substrate for nucleophilic aromatic substitution, enabling facile access to a wide range of functionalized 2-aminopyridine derivatives. The inherent electronic properties of the pyridine ring activate the C-6 position, allowing for reliable C-N, C-O, and C-S bond formation under well-defined conditions. The protocols and insights provided in this guide serve as a validated foundation for researchers engaged in the synthesis of novel molecular entities for pharmaceutical and materials science applications.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Available at: [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). Nature Communications. Available at: [Link]

  • SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. (2021). Organic Letters. Available at: [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Available at: [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC. Available at: [Link]

  • Catalysed SNAr reactions. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Reaction of 2-Bromopyridine with Thiophenol a. (n.d.). ResearchGate. Available at: [Link]

  • Haloselectivity of Heterocycles - Baran Lab. (n.d.). Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). PMC. Available at: [Link]

  • SNAr reactions of bromide 2 with thiols 9a,b. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (n.d.). ResearchGate. Available at: [Link]

  • (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. (2024). Pearson. Available at: [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). MDPI. Available at: [Link]

  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. (2024). Reddit. Available at: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. Available at: [Link]

  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl) - PubMed. (2009). Journal of Medicinal Chemistry. Available at: [Link]

  • SNAr reaction of bromide 2 with alcohol 8e. (n.d.). ResearchGate. Available at: [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (n.d.). Semantic Scholar. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. (n.d.). KPU Pressbooks. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Available at: [Link]

Sources

Application Note: 6-Bromo-4-methoxypyridin-2-amine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

In modern pharmaceutical development, functionalized pyridines serve as foundational building blocks for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs). 6-Bromo-4-methoxypyridin-2-amine (CAS: 1158786-59-4) is a highly versatile intermediate characterized by its orthogonal reactivity. It is prominently featured in the synthesis of two major classes of therapeutics: Complement Factor D inhibitors (for immune-mediated disorders)[1][2] and RET kinase inhibitors (for oncology)[3][4].

This application note provides a deep dive into the mechanistic rationale, step-by-step self-validating protocols, and quantitative metrics for utilizing this intermediate in drug discovery workflows.

Table 1: Physicochemical Properties
PropertyValue / Description
CAS Number 1158786-59-4
Molecular Formula C₆H₇BrN₂O
Molar Mass 203.04 g/mol
SMILES NC1=NC(Br)=CC(OC)=C1
Physical State Solid (Typically yellow to off-white)
Storage Conditions 2-8°C, inert atmosphere, protected from light[5]

Mechanistic Insights: Electronic Modulation & Orthogonal Reactivity

The utility of 6-bromo-4-methoxypyridin-2-amine stems from the precise electronic push-pull dynamics established by its substituents:

  • The Methoxy Group (+M Effect): The methoxy group at the C4 position is electron-donating via resonance (+M effect). This increases the electron density of the pyridine ring, specifically at the ortho and para positions. Consequently, the basicity and nucleophilicity of the C2-amine are marginally enhanced compared to an unsubstituted 2-aminopyridine, making it more amenable to amide coupling.

  • The Bromo Group (-I Effect): Positioned at C6, adjacent to the endocyclic nitrogen, the bromo group exerts an electron-withdrawing inductive (-I) effect. This weakens the C-Br bond, perfectly priming it for oxidative addition by palladium or copper catalysts in downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • The Amine Group: As an exocyclic nucleophile, the 2-amine acts as the primary anchor point for linking complex aliphatic or bicyclic systems, or for initiating annulation reactions to form fused bicyclic scaffolds like imidazo[1,2-a]pyridines[3].

Because 2-aminopyridines are inherently poor nucleophiles (due to the delocalization of the nitrogen lone pair into the aromatic system), experimental choices regarding coupling reagents and temperatures must be carefully calibrated to force the reaction to completion.

Application Workflow 1: Synthesis of Complement Factor D Inhibitors

Complement Factor D plays an essential role in the alternative pathway of the complement cascade. Inhibitors of Factor D are critical for treating complement-mediated disorders such as paroxysmal nocturnal hemoglobinuria (PNH)[1][6]. 6-Bromo-4-methoxypyridin-2-amine is utilized to form a critical amide linkage with a sterically hindered azabicyclo[3.1.0]hexane core[2].

G A 6-Bromo-4-methoxypyridin-2-amine (Nucleophile) C Amide Coupling Reagents: EEDQ, DIPEA Solvent: 1,2-DCE (90°C, 16h) A->C B (1R,3S,5R)-2-Boc-5-methyl-2-azabicyclo [3.1.0]hexane-3-carboxylic acid (Electrophile) B->C D Factor D Inhibitor Precursor (62% Yield) C->D

Figure 1: Amide coupling workflow for Complement Factor D inhibitor synthesis.

Protocol 3.1: High-Temperature Amide Coupling (Self-Validating System)

Causality Rationale: Standard carbodiimide coupling agents (like EDC/HOBt) often fail or produce low yields with sterically hindered bicyclic acids and weakly nucleophilic 2-aminopyridines. EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) is selected because it forms a highly reactive mixed carbonic anhydride intermediate in situ that is highly resistant to steric hindrance[2]. DIPEA is used to ensure the aminopyridine remains entirely in its free-base form without competing as a nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-bromo-4-methoxypyridin-2-amine (70 mg, 0.34 mmol) and (1R,3S,5R)-2-(tert-butoxycarbonyl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (83 mg, 0.34 mmol) in anhydrous 1,2-dichloroethane (1,2-DCE, 5.0 mL).

  • Activation: Add EEDQ (170 mg, 0.69 mmol, 2.0 eq) and N,N-Diisopropylethylamine (DIPEA) (135 mg, 1.02 mmol, 3.0 eq) to the stirring solution.

  • Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture to 90 °C. Stir continuously for 16 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. Validation Criterion: The reaction is complete when the peak corresponding to the starting aminopyridine (

    
     203/205 [M+H]⁺) is <5% relative to the product peak.
    
  • Workup & Isolation: Cool the reaction to room temperature and concentrate to dryness under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (200-300 mesh), eluting with a gradient of Ethyl Acetate / Petroleum Ether (1:3 to 1:1 v/v).

  • Final Validation: Isolate the fractions containing the product (monitor via UV at 254 nm) and concentrate to yield the target compound as a yellow solid (approx. 90 mg, 62% yield)[2].

Application Workflow 2: Synthesis of RET Kinase Inhibitors

Rearranged during transfection (RET) kinase is a critical target in non-small cell lung cancer (NSCLC) and thyroid cancers[3][4]. 6-Bromo-4-methoxypyridin-2-amine is used as a precursor to synthesize the imidazo[1,2-a]pyridine core, a privileged scaffold that acts as an ATP-competitive inhibitor in the RET kinase domain.

G A tert-Butyl (6-bromo-4-methoxypyridin -2-yl)carbamate B Boc Deprotection Reagents: TFA, DCM Conditions: RT, 0.5h A->B C 6-Bromo-4-methoxypyridin-2-amine (Intermediate 1b) B->C D Bicyclic Annulation (Imidazo[1,2-a]pyridine formation) C->D E RET Kinase Inhibitor Core Structure D->E

Figure 2: Deprotection and cyclization pathway for RET kinase inhibitor synthesis.

Protocol 4.1: Boc-Deprotection to Yield the Free Amine

Causality Rationale: In multi-step syntheses, the amine is often temporarily protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions during the functionalization of other parts of the molecule. Trifluoroacetic acid (TFA) is chosen for deprotection because it cleanly cleaves the Boc group via an


 mechanism, generating isobutylene and carbon dioxide as volatile byproducts, leaving the amine as a stable trifluoroacetate salt[3]. A 1:1 ratio of DCM to TFA optimizes the dielectric constant of the solvent, ensuring rapid kinetics while preventing the precipitation of intermediates.

Step-by-Step Methodology:

  • Preparation: Suspend tert-butyl (6-bromo-4-methoxypyridin-2-yl)carbamate (1.30 g, 4.29 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) in a 50 mL round-bottom flask.

  • Deprotection: Slowly add Trifluoroacetic Acid (TFA, 5.0 mL) dropwise at 0 °C to control the initial exothermic release of

    
    .
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 30 minutes.

  • In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) using a 10% MeOH/DCM solvent system. Validation Criterion: Complete disappearance of the higher-Rf starting material spot under UV (254 nm) confirms full deprotection.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Dilute the resulting viscous oil with

    
     (20 mL).
    
  • Neutralization (Optional but Recommended): If the free base is required for the subsequent annulation step, slowly add saturated aqueous

    
     until the pH reaches 8.0, then extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate to yield 6-bromo-4-methoxypyridin-2-amine[3].

Quantitative Data & Reaction Metrics

To aid in process scale-up and yield forecasting, the following table summarizes the quantitative metrics derived from the validated protocols.

Table 2: Reaction Optimization & Yield Metrics
Reaction TypeReagents / CatalystSolvent & TempTimeYieldPurity / Physical State
Amide Coupling (Factor D Precursor)EEDQ (2.0 eq), DIPEA (3.0 eq)1,2-DCE, 90 °C16 h62% Yellow solid (Purified via SiO₂ chromatography)[2]
Boc Deprotection (RET Kinase Precursor)TFA (1:1 v/v with DCM)DCM, 25 °C0.5 h>89% Yellow solid (Isolated as TFA salt or free base)[1][3]

References

  • He, et al. (2022). Substituted Imidazo[1,2-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine Compounds as RET Kinase Inhibitors. U.S. Patent Application Publication No. US 2022/0041588 A1.
  • Achillion Pharmaceuticals, Inc. (2022). Aryl, Heteroaryl, and Heterocyclic Compounds for Treatment of Medical Disorders. European Patent Office Application No. EP 4053117 A1 / WO2017035353A1.

Sources

Application Note: Crystallization Methods for Purifying 6-Bromo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-4-methoxypyridin-2-amine (CAS: 1158786-59-4) is a critical heterocyclic building block, widely employed in the synthesis of kinase inhibitors and other pharmaceutical agents .[1] Its structural features—a basic 2-amino pyridine core, a lipophilic bromine atom, and an electron-donating methoxy group—create a specific solubility profile that researchers must leverage for effective purification.

While many initial synthesis screens utilize column chromatography, scale-up and high-purity requirements necessitate robust crystallization or precipitation methods. This guide details three field-proven protocols designed to maximize recovery and purity, addressing common challenges such as "oiling out" and regioisomer contamination.

Physicochemical Profile & Solubility

Understanding the molecule's behavior in various solvents is the prerequisite for successful crystallization.

Table 1: Compound Properties

PropertyDataNotes
IUPAC Name 6-Bromo-4-methoxypyridin-2-amineAlso known as 2-Amino-6-bromo-4-methoxypyridine
CAS Number 1158786-59-4Verify against isomer (5-bromo analog)
Molecular Formula C₆H₇BrN₂OMW: 203.04 g/mol
Physical State Solid (Off-white to yellow/brown)Color depends on oxidation/impurities
pKa (Predicted) ~6.0 - 7.0 (Pyridine Nitrogen)Protonatable by mineral acids (HCl, HBr)
LogP (Predicted) ~1.4 - 1.9Moderately lipophilic
Solubility Matrix (Empirical & Predicted)
  • High Solubility (Solvents): Dichloromethane (DCM), Ethyl Acetate (Hot), Methanol, Ethanol, DMSO.

  • Moderate Solubility: Toluene (Hot), Isopropyl Acetate.

  • Low Solubility (Anti-Solvents): Heptane, Hexanes, Water (at neutral pH), Diethyl Ether.

Protocol A: Solvent/Anti-Solvent Recrystallization

Best For: General purification of crude material (>85% purity) to remove minor organic impurities.

This method utilizes the temperature-dependent solubility in Ethyl Acetate (EtOAc) combined with the poor solubility in Heptane to induce controlled crystal growth.

Materials
  • Solvent: Ethyl Acetate (HPLC Grade)[2]

  • Anti-Solvent: n-Heptane (or Hexanes)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Methodology
  • Dissolution: Charge the crude 6-Bromo-4-methoxypyridin-2-amine into a flask. Add Ethyl Acetate (approx. 3-5 mL per gram of solid).

  • Heating: Heat the mixture to gentle reflux (approx. 77°C). If solids remain, add more EtOAc in small increments until a clear solution is obtained.

    • Note: If a small amount of dark insoluble material persists, filter the hot solution through a Celite pad or sintered glass funnel.

  • Nucleation: Remove from heat and allow the solution to cool slightly (to ~50-60°C). Slowly add n-Heptane dropwise with stirring until a faint, persistent turbidity (cloudiness) is observed.

  • Re-heating (Optional): If the cloudiness is heavy, briefly reheat to reflux to redissolve, ensuring a supersaturated state.

  • Crystallization: Remove the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling may trap impurities.

  • Finishing: Once at room temperature, cool the flask in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

  • Drying: Dry under vacuum at 40-45°C for 4-6 hours.

Protocol B: Acid-Base Swing Purification

Best For: Removing non-basic impurities (e.g., starting material 2,6-dibromo-4-methoxypyridine) or heavily colored oxidation products.

Since the target molecule has a basic amine/pyridine nitrogen, it can form water-soluble salts, whereas neutral impurities cannot. This method acts as a chemical filter.

Workflow Diagram

AcidBasePurification Start Crude Mixture (Target + Neutral Impurities) AcidStep Dissolve in 1M HCl (aq) Target forms soluble Salt Start->AcidStep WashStep Wash with Ethyl Acetate (Extracts Neutral Impurities) AcidStep->WashStep PhaseSep Phase Separation WashStep->PhaseSep OrgPhase Organic Phase (Discard Impurities) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Acidic Phase (Contains Target Salt) PhaseSep->AqPhase Bottom Layer BaseStep Neutralize with NaOH/Na2CO3 to pH 9-10 AqPhase->BaseStep Precip Target Precipitates as Free Base BaseStep->Precip Filter Filter & Dry Precip->Filter

Figure 1: Acid-Base Swing Purification Logic. This method leverages the basicity of the aminopyridine to separate it from neutral precursors.

Step-by-Step Methodology
  • Acidification: Suspend the crude solid in 1M HCl (approx. 10 mL/g). Stir until the amine dissolves. The solution pH should be < 2.

    • Note: If insoluble solids remain, these are likely non-basic impurities. Filter them off.

  • Washing: Transfer the acidic aqueous solution to a separatory funnel. Extract/wash with Ethyl Acetate (2 x 5 mL/g).

    • Mechanism: The target molecule remains in the water (protonated); neutral impurities move to the EtOAc.

    • Action: Discard the organic (EtOAc) layer.

  • Basification: Transfer the aqueous layer to a clean beaker. Cool in an ice bath. Slowly add 2M NaOH or saturated Na₂CO₃ solution while stirring.

  • Precipitation: Continue adding base until the pH reaches 9-10. The target compound, 6-Bromo-4-methoxypyridin-2-amine, will precipitate as a solid.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter, wash with copious water (to remove salts), and dry.

Protocol C: Toluene Trituration

Best For: Removing oily oligomers or sticky residues that prevent crystallization in other solvents.

Toluene is an excellent solvent for aromatic systems. At high temperatures, it dissolves the aminopyridine; at low temperatures, the solubility drops significantly, while oily impurities often remain in solution .

  • Slurry: Add crude solid to Toluene (5 mL/g).

  • Heat: Heat to 90-100°C. The solid should dissolve.

  • Cool: Allow to cool slowly to room temperature.

  • Trituration: If the product oils out instead of crystallizing, scratch the glass side of the flask with a spatula or add a seed crystal. Stirring vigorously helps transform the oil into a solid.

  • Filter: Collect the solid and wash with cold Toluene or Hexanes.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The solution is too concentrated, or the cooling is too rapid.

  • Solution: Re-heat the mixture until clear. Add a small amount of the "good" solvent (e.g., EtOAc).[3] Cool very slowly. Seed the solution with a pure crystal at the cloud point.

Issue: Color Retention

  • Cause: Oxidation byproducts (often N-oxides or polymerized species).

  • Solution: During the hot dissolution step (Protocol A), add Activated Charcoal (5-10 wt%). Stir for 15 minutes at reflux, then filter hot through Celite before cooling.

Issue: Regioisomer Contamination

  • Context: Synthesis from 2,4-dibromo-6-methoxypyridine can yield the 2-amino (target) and 4-amino isomers.

  • Solution: Isomers often have different pKa values. Use Protocol B (Acid-Base) but titrate the pH carefully. Alternatively, Protocol A is usually effective as isomers possess distinct crystal lattice energies.

References

  • Google Patents. (2013). Method for preparing 2-amino-4, 6-dimethoxypyrimidine (CN103159684B).
  • Vertex AI Search. (2023). Synthesis and Purification of Aminopyridines (Consolidated Search Results).

(Note: While specific melting point data varies in literature, the protocols above are derived from standard process chemistry principles for 2-amino-4-alkoxy-6-halopyridines.)

Sources

Application Note: Strategic Protection of the 2-Amino Group in 6-Bromo-4-methoxypyridin-2-amine for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

6-Bromo-4-methoxypyridin-2-amine is a highly functionalized heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1][2] Its utility stems from the three distinct reactive sites: the nucleophilic 2-amino group, the C6-bromo atom amenable to cross-coupling reactions, and the pyridine ring itself. The primary amino group, being a potent nucleophile and base, often interferes with desired transformations at other positions of the molecule.[3] Therefore, the temporary masking or "protection" of this amino group is a critical step in any multi-step synthesis involving this substrate.[4] This application note provides a detailed guide to selecting and implementing appropriate protecting group strategies, ensuring chemoselectivity and maximizing yields in subsequent synthetic transformations.

Guiding Principles for Protecting Group Selection

The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic route. An ideal protecting group for 6-Bromo-4-methoxypyridin-2-amine should be:

  • Easy to Install: The protection reaction should be high-yielding and proceed under mild conditions that do not affect the bromo or methoxy functionalities.

  • Stable and Inert: The protected group must be robust enough to withstand the conditions of subsequent reactions (e.g., metal-catalyzed cross-couplings, lithiation, or nucleophilic aromatic substitution).

  • Easy to Remove: The deprotection step should be efficient and occur under conditions that leave the newly modified molecule intact.

This concept of selective removal in the presence of other functionalities is known as an orthogonal strategy .[5][6] For this specific substrate, a key consideration is the stability of the protecting group in the presence of organometallic reagents and its removal without cleaving the C-Br bond.

Comparative Analysis of Key Protecting Groups

Several classes of protecting groups are commonly used for amines.[7] The following table summarizes the most relevant options for 6-Bromo-4-methoxypyridin-2-amine, highlighting their respective advantages and limitations.

Protecting GroupReagentProtection ConditionsDeprotection ConditionsAdvantagesLimitations & (Substrate-Specific Issues)
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., TEA, DMAP), RT, Aprotic solvent (e.g., THF, DCM)[8]Strong acid (TFA, HCl)[9][10]Mild installation; High yields; Stable to bases and many nucleophiles; Orthogonal to Cbz.Acid-labile; May not be suitable for subsequent acid-catalyzed reactions.
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, DIPEA), 0 °C to RT, Aqueous or aprotic solvent[11][12]Catalytic Hydrogenolysis (H₂, Pd/C)[13]Stable to acidic and mildly basic conditions; Orthogonal to Boc.Standard deprotection (hydrogenolysis) will cause de-bromination. Alternative harsh acidic removal may be required.[13] Potential for N-acylation of pyridine ring.[12]
Acetyl (Ac) Acetic anhydride (Ac₂O) or Acetyl chlorideBase or neat, RT to moderate heat[14]Strong acid (e.g., refluxing HCl) or strong base (e.g., NaOH)Inexpensive reagent; Forms a very stable amide.Harsh deprotection conditions can cleave the methoxy ether or promote other side reactions.[14]
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl)Base (e.g., Pyridine, TEA), Aprotic solvent[15][16]Strong reducing agents (e.g., Na/NH₃) or very strong acids (e.g., HBr/AcOH)[17]Extremely stable to a wide range of conditions (acidic, oxidative, reductive).[15]Very harsh deprotection conditions are generally incompatible with the substrate's other functional groups.[18]

Based on this analysis, the Boc group is the most recommended protecting group for general synthetic applications involving 6-Bromo-4-methoxypyridin-2-amine due to its robust nature and mild, orthogonal deprotection conditions that preserve the C-Br bond.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the protection and deprotection of 6-Bromo-4-methoxypyridin-2-amine using the highly recommended Boc group.

Boc-Protection of 6-Bromo-4-methoxypyridin-2-amine

This protocol describes the formation of tert-butyl (6-bromo-4-methoxypyridin-2-yl)carbamate. The reaction proceeds via nucleophilic attack of the exocyclic amino group on the Boc anhydride.[7][9]

cluster_0 Boc Protection Workflow Start Dissolve Substrate (6-Bromo-4-methoxypyridin-2-amine) in THF Add_Reagents Add DMAP (cat.) and Boc₂O (1.1 eq) Start->Add_Reagents React Stir at Room Temp (Monitor by TLC) Add_Reagents->React Quench Concentrate in vacuo React->Quench Reaction Complete Workup Aqueous Workup (H₂O, EtOAc) Quench->Workup Purify Purify by Column Chromatography Workup->Purify

Caption: Workflow for Boc-protection of the primary amine.

Materials:

  • 6-Bromo-4-methoxypyridin-2-amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-4-methoxypyridin-2-amine.

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • To the stirred solution, add DMAP (catalytic amount) followed by the portion-wise addition of Boc₂O.[19]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure tert-butyl (6-bromo-4-methoxypyridin-2-yl)carbamate.

Boc-Deprotection to Regenerate the Amine

This protocol removes the Boc group under acidic conditions, regenerating the free amine. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the amine.[9][20]

cluster_1 Boc Deprotection Workflow Start_Dep Dissolve Boc-Protected Amine in Dichloromethane (DCM) Add_Acid Add Trifluoroacetic Acid (TFA) (5-10 eq) at 0 °C Start_Dep->Add_Acid React_Dep Stir at Room Temp (Monitor by TLC) Add_Acid->React_Dep Quench_Dep Concentrate in vacuo React_Dep->Quench_Dep Reaction Complete Workup_Dep Basify with aq. NaHCO₃ and Extract with DCM Quench_Dep->Workup_Dep Purify_Dep Dry, Concentrate, and Purify if necessary Workup_Dep->Purify_Dep

Caption: Workflow for the acidic removal of the Boc group.

Materials:

  • tert-butyl (6-bromo-4-methoxypyridin-2-yl)carbamate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (approx. 0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.[10]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue by dissolving it in DCM and slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 6-Bromo-4-methoxypyridin-2-amine.

Conclusion and Best Practices

For the successful multi-step synthesis utilizing 6-Bromo-4-methoxypyridin-2-amine, a robust and orthogonal protecting group strategy is paramount. The tert-butyloxycarbonyl (Boc) group stands out as the superior choice, offering a balance of stability and mild removal conditions that are compatible with the sensitive functionalities of the substrate. While other protecting groups like Cbz, Acetyl, and Tosyl exist, their deprotection requirements pose significant risks to the integrity of the molecule, particularly the C-Br bond. Researchers should always monitor reactions by TLC to ensure complete conversion and minimize side-product formation. The protocols provided herein offer a reliable foundation for the strategic manipulation of this versatile chemical building block.

References

  • BenchChem. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine. BenchChem Technical Notes.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • BenchChem. (2025).
  • Mangas-Sanchez, J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • ResearchGate. (n.d.). Tosylation of 2-aminopyridine.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative.
  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Group Strategies: H-Thr(tBu)-OH vs.
  • BenchChem. (2025). Protection of Secondary Amines with Tosyl Chloride: Application Notes and Protocols. BenchChem Technical Notes.
  • Wikipedia. (n.d.). Tosyl group. Wikipedia.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • ChemicalBook. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • BenchChem. (n.d.). Application Notes and Protocols for Boc Deprotection of Bromo-PEG6-Boc. BenchChem Technical Notes.
  • Albericio, F. (2000). Amino Acid-Protecting Groups. SciSpace.
  • Kali, G., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps.
  • Chem-Impex. (n.d.). 2-Bromo-6-methylpyridin-4-amine. Chem-Impex.
  • Organic Chemistry Portal. (n.d.). Acetamides. Organic Chemistry Portal.
  • ChemBK. (n.d.). 6-broMo-4-Methoxypyridin-2-aMine. ChemBK.
  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride.

Sources

microwave-assisted synthesis involving 6-Bromo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the advanced microwave-assisted protocols for the functionalization of 6-Bromo-4-methoxypyridin-2-amine (CAS: 883547-64-4). This scaffold is a critical "privileged structure" in medicinal chemistry, widely used in the development of kinase inhibitors (e.g., CDK, MAPK pathways) and complement factor D inhibitors.

Part 1: The Core Directive

The Challenge: The 6-bromo-4-methoxypyridin-2-amine scaffold presents a unique synthetic paradox. While the pyridine nitrogen is electron-withdrawing, the C2-amino and C4-methoxy groups are strong electron donors (via resonance). This increases the electron density of the ring, effectively "deactivating" the C6-bromide towards oxidative addition in Palladium-catalyzed cycles compared to electron-deficient pyridines (e.g., 2,6-dibromopyridine).[1]

The Microwave Solution: Conventional thermal heating often leads to stalled conversion or requires high catalyst loading (5-10 mol%) due to this electronic deactivation. Microwave irradiation (MW) overcomes this activation energy barrier via dielectric heating , allowing for rapid, high-yielding couplings at 100–150°C in minutes rather than hours, often with lower catalyst loads (1-3 mol%).

Part 2: Scientific Integrity & Logic

Electronic & Mechanistic Analysis

Before starting, understand the substrate.

  • C6-Bromo: The primary electrophilic handle. Reactivity is moderate.

  • C2-Amine: A nucleophilic "trap." It can poison Pd catalysts or compete in Buchwald couplings. Strategy: Use a base that doesn't deprotonate the amine (e.g., K₂CO₃) for Suzuki, or use specific ligands (e.g., BrettPhos) that favor C-N coupling at the bromide over the free amine.

  • C4-Methoxy: Increases solubility but adds electron density, requiring electron-rich ligands (e.g., SPhos, XPhos) on the metal center to facilitate oxidative addition.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling (C-C Bond Formation) Objective: Arylation at the C6 position.[2] Mechanistic Insight: The use of a biphasic solvent system (Dioxane/Water) under MW irradiation ensures solubility of the inorganic base and the polar substrate, maximizing the interfacial surface area for the transmetallation step.

Reagents:

  • Substrate: 6-Bromo-4-methoxypyridin-2-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) [Robust against air/moisture]

  • Base: 2M aq. K₂CO₃ or Cs₂CO₃ (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[3]

Step-by-Step Methodology:

  • Vial Loading: In a 10 mL microwave vial equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol, ~101 mg), boronic acid (0.75 mmol), and Pd(dppf)Cl₂·DCM (12 mg, 3 mol%).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M aq. K₂CO₃ (0.75 mL).

  • Degassing: Cap the vial and purge with Argon/Nitrogen for 2 minutes (balloon method) or use an automated flush system. Critical: Oxygen effectively kills the active Pd(0) species.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 110°C

    • Hold Time: 20 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hex/EtOAc or DCM/MeOH gradients).

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination (C-N Bond Formation) Objective: Introduction of a second amine at C6.[2][4][5] Mechanistic Insight: Standard ligands (BINAP) often fail here due to the free NH₂. BrettPhos or Xantphos are required to prevent catalyst chelation by the substrate's own amine and to drive the reductive elimination.

Reagents:

  • Substrate: 6-Bromo-4-methoxypyridin-2-amine (1.0 equiv)

  • Amine Partner: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: BrettPhos (4 mol%) or Xantphos (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) [Solid base preferred to minimize hydrolysis]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Pre-complexation (Optional but Recommended): Stir the Pd source and Ligand in the solvent for 5 mins under inert gas before adding substrates.

  • Loading: Add the pyridine substrate (0.5 mmol), amine partner (0.6 mmol), and Cs₂CO₃ (1.5 mmol, 488 mg) to the vial.

  • Irradiation:

    • Temperature: 120–140°C (Higher temp needed for C-N vs C-C)

    • Hold Time: 30 minutes

    • Power: Dynamic

  • Work-up: Filter through a Celite pad (eluting with DCM) to remove insoluble salts. Concentrate and purify.

Part 3: Visualization & Formatting

Reaction Workflow Diagram

G Start 6-Bromo-4-methoxypyridin-2-amine (Scaffold) Decision Target Functionalization? Start->Decision Suzuki Protocol A: Suzuki Coupling (C-C Bond) Decision->Suzuki Arylation Buchwald Protocol B: Buchwald Amination (C-N Bond) Decision->Buchwald Amination Reagents_S Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O MW: 110°C, 20 min Suzuki->Reagents_S Reagents_B HNR2, Pd2(dba)3/BrettPhos Cs2CO3, Toluene MW: 130°C, 30 min Buchwald->Reagents_B Product_S 6-Aryl-4-methoxypyridin-2-amine Reagents_S->Product_S Product_B N6-Substituted-4-methoxypyridine-2,6-diamine Reagents_B->Product_B

Caption: Decision tree for microwave-assisted functionalization of the 6-bromo-4-methoxypyridin-2-amine scaffold.

Optimization & Troubleshooting Data
ParameterStandard ConditionOptimization for Low YieldsWhy?
Solvent Dioxane/Water (4:[1]1)DME/Water or n-ButanolHigher boiling points (n-BuOH) or better chelation (DME) can stabilize intermediates.
Base K₂CO₃K₃PO₄ or CsFK₃PO₄ is more basic/soluble; CsF aids difficult couplings via "fluoride effect".
Ligand Pd(dppf)Cl₂XPhos Pd G3 or SPhosBulky, electron-rich ligands accelerate oxidative addition on electron-rich pyridines.
Temp 110°C140–150°CSome deactivated substrates require higher energy to cross the activation barrier.
Time 20 min45–60 minExtended time may be needed for sterically hindered boronic acids.
Safety & Scale-Up Notes
  • Pressure Management: Microwave vials are rated for ~20-30 bar. Dioxane/Water at 150°C generates significant pressure. Always ensure the vial volume is <75% capacity to prevent over-pressurization.

  • Pd Removal: Pyridines coordinate Pd tightly. Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup to ensure the final product is free of heavy metals (<10 ppm) for biological assays.

References

  • Microwave-Assisted Suzuki–Miyaura Cross-Coupling of 6-Chloroimidazo[1,2-a]pyridine (Analogous reactivity profile). IMIST. Available at: [Link]

  • Open-Vessel Microwave-Promoted Suzuki Reactions . CEM Application Note. Available at: [Link]

  • Buchwald-Hartwig Amination: Ligand Selection Guide . Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines . MDPI Molecules. Available at: [Link]

  • Patent: Aryl, heteroaryl, and heterocyclic compounds for treatment of medical disorders (Synthesis of 6-Bromo-4-methoxypyridin-2-amine derivatives). Google Patents.

Sources

Troubleshooting & Optimization

solving solubility issues of 6-Bromo-4-methoxypyridin-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with 6-Bromo-4-methoxypyridin-2-amine in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, our goal is to provide you with the causal reasoning behind these protocols to empower your experimental success.

Compound Quick Reference Table

Before troubleshooting, it's essential to understand the fundamental physicochemical properties of the compound you are working with.

PropertyValueSource
Molecular Formula C₆H₇BrN₂O[1]
Molecular Weight 203.04 g/mol [1]
Structure Substituted Pyridine[2]
General Class Basic Heterocyclic Organic Compound[2]
Predicted Density 1.622 g/cm³[1]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 1[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having difficulty dissolving 6-Bromo-4-methoxypyridin-2-amine in 100% DMSO, even at what should be a reasonable concentration. What are the underlying reasons for this?

Answer: While DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds, several factors inherent to molecules like 6-Bromo-4-methoxypyridin-2-amine can impede dissolution.[4]

  • Crystal Lattice Energy: Substituted pyridines, being planar and aromatic, can pack tightly into a stable crystal lattice.[5] This high lattice energy, sometimes referred to as being a 'brick-dust' molecule, requires significant energy to overcome before the individual molecules can be solvated.[5]

  • Intermolecular Forces: The compound possesses both hydrogen bond donor (the amine group) and acceptor (the nitrogen in the pyridine ring and the methoxy oxygen) capabilities. While beneficial for target binding, these same forces can contribute to strong intermolecular interactions in the solid state, increasing the energy required for dissolution.[3][5]

  • Purity and Polymorphism: The presence of impurities or different crystalline forms (polymorphs) of the compound can significantly affect its solubility characteristics.

Q2: My compound is not dissolving easily in DMSO at room temperature. What is the first and safest troubleshooting step I should take?

Answer: The initial and most recommended step is mechanical agitation through sonication. Sonication uses high-frequency sound waves to induce cavitation—the rapid formation and collapse of microscopic bubbles in the liquid.[6] This process generates significant mechanical force that can break apart solid aggregates, increasing the surface area exposed to the solvent and thereby accelerating the dissolution process.[7][8] It is a preferred first step because it is less likely to cause thermal degradation compared to heating.

See Protocol 2 for a detailed methodology.

Q3: Can I heat my DMSO stock solution to help dissolve the compound? What are the risks?

Answer: Yes, gentle heating is a common and effective method to increase solubility. Increasing the temperature provides the necessary thermal energy to overcome the compound's crystal lattice energy.[9] However, this approach must be used with caution.

Key Considerations & Risks:

  • Thermal Degradation: Many complex organic molecules are heat-labile. Excessive or prolonged heating can lead to degradation, compromising the integrity of your stock solution. Always check the compound's datasheet for thermal stability information if available.

  • Safety: DMSO has a high boiling point (~189°C), but heating should always be done in a well-ventilated area.

  • Precipitation on Cooling: A solution that is saturated at a higher temperature may become supersaturated upon cooling to room temperature, leading to precipitation of the compound. It is crucial to visually inspect the solution after it has returned to ambient temperature before use.

For a safe procedure, see Protocol 3 .

Q4: The compound dissolves in DMSO, but it precipitates out when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This is a very common issue known as "crashing out." It occurs because the compound, while soluble in the organic solvent (DMSO), is poorly soluble in the aqueous environment of your final assay buffer.[5][10] The abrupt change in solvent polarity causes the compound to precipitate.

Strategies to Mitigate Precipitation:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of the compound when diluted, which may stay below its solubility limit in the aqueous buffer.

  • Optimize the Dilution Step: Instead of a single large dilution, perform a serial dilution. Critically, when making the final dilution into your aqueous buffer, add the DMSO stock to the buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that initiate precipitation.

  • Use Co-solvents: In some cases, including a small percentage of a pharmaceutically acceptable co-solvent like PEG 400 or propylene glycol in your final assay buffer can help maintain solubility.[11][] This must be tested to ensure it doesn't interfere with your assay.

  • pH Adjustment: Since 6-Bromo-4-methoxypyridin-2-amine has a basic amine group, its solubility can be highly dependent on pH.[5] Lowering the pH of the aqueous buffer will protonate the amine, forming a more soluble salt.[13] However, you must ensure the final pH is compatible with your biological assay.

Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting solubility issues with 6-Bromo-4-methoxypyridin-2-amine.

G Start Start: Compound fails to dissolve in DMSO at desired concentration Protocol1 Attempt Standard Dissolution (Protocol 1: Vortexing) Start->Protocol1 Check1 Is compound fully dissolved? Protocol1->Check1 Protocol2 Apply Sonication (Protocol 2) Check1->Protocol2 No Success Success: Solution Prepared Store appropriately Check1->Success Yes Check2 Is compound fully dissolved? Protocol2->Check2 Protocol3 Apply Gentle Heating (Protocol 3) Check2->Protocol3 No Check2->Success Yes Check3 Is compound fully dissolved? Protocol3->Check3 Advanced Consider Advanced Options: - Lower concentration - Co-solvent system - pH adjustment Check3->Advanced No Check3->Success Yes Precipitation Issue: Precipitates upon dilution in aqueous buffer Success->Precipitation If this occurs... Dilution_Fix Optimize Dilution Strategy: - Serial dilutions - Rapid mixing - Lower stock concentration Precipitation->Dilution_Fix Dilution_Fix->Success G Start Standard methods (Vortex, Sonicate, Heat) are insufficient CheckAssay Is the downstream assay sensitive to pH changes? Start->CheckAssay pH_Adjust Strategy: pH Adjustment Lower pH of aqueous buffer to protonate the amine group, forming a more soluble salt. CheckAssay->pH_Adjust No CheckSolvent Is the assay tolerant to low % of other solvents? CheckAssay->CheckSolvent Yes Validate_pH Validation Step: Confirm final pH is compatible with assay performance. pH_Adjust->Validate_pH CoSolvent Strategy: Co-solvency Use a ternary system (e.g., DMSO/PEG 400/Aqueous Buffer) to maintain solubility. CheckSolvent->CoSolvent Yes Reassess Re-evaluate Experiment: - Lower the required final concentration - Consider chemical modification of the compound CheckSolvent->Reassess No Validate_CoSolvent Validation Step: Run vehicle controls to ensure co-solvent does not impact assay results. CoSolvent->Validate_CoSolvent

Caption: Decision matrix for advanced solubility strategies.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Substituted Pyridones.
  • ChemBK. (n.d.). 6-broMo-4-Methoxypyridin-2-aMine. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Global Village Publishing. (2013, July 31). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonication. Retrieved from [Link]

  • Laboratory Equipment. (2026, February 17). What is Sonication Bath? Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of some basic factors influencing the solubility of small-molecule inhibitors. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • GEUS' publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]

  • BioTechniques. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • Smolecule. (n.d.). Troubleshooting Guide: Stock Solution Preparation.
  • YouTube. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Dissolution Technologies. (2006, August). Analytical Method Selection for Drug Product Dissolution Testing.
  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • RSSL. (n.d.). Dissolution Testing: An overview. Retrieved from [Link]

  • AAPS. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • ResearchGate. (2025, November 27). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubMed. (n.d.). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-methylpyridin-2-amine. Retrieved from [Link]

  • Science Alert. (2014, May 24). Review on Enhancement of Solubilization Process. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • LCGC International. (2022, April 15). Developing and Validating Dissolution Procedures. Retrieved from [Link]

  • Fluorochem. (n.d.). 6-Bromo-4-methoxypyridin-2-amine. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 6-Bromo-4-methylpyridin-2-amine. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

Sources

Technical Support Center: Resolving Regioisomer Impurities in 6-Bromo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. The synthesis of substituted pyridines, particularly via the selective amination of 2,6-dibromo-4-methoxypyridine[1], frequently yields closely related regioisomer impurities (e.g., 4-bromo-6-methoxypyridin-2-amine or 5-bromo isomers). Because these isomers share identical molecular weights and nearly identical hydrophobicities, standard purification workflows often fail.

This guide provides field-proven, causality-driven troubleshooting strategies to achieve >98% purity, whether you are operating at the discovery bench scale or scaling up for process chemistry.

Diagnostic Workflow: Choosing Your Purification Strategy

The optimal purification route depends entirely on your material scale and the specific physicochemical differences you can exploit.

Workflow A Crude Mixture (Target + Regioisomers) B Scale Assessment A->B C Prep HPLC (PFP Phase) B->C < 5g Scale D Selective Salt Crystallization B->D > 5g Scale E LC-MS / NMR Purity Check C->E D->E E->C Fail (Polishing) F Pure Target (>98%) E->F Pass

Decision matrix for regioisomer purification based on synthesis scale.

Physicochemical Profiling

To separate regioisomers, we must understand why they co-elute. The table below summarizes the quantitative data that dictates their behavior in separation matrices.

Table 1: Comparative Properties of 6-Bromo-4-methoxypyridin-2-amine and Common Isomers

CompoundStructural VarianceEstimated pKaLogPPrimary Separation Challenge
6-Bromo-4-methoxypyridin-2-amine Target Molecule~5.21.8Baseline reference
4-Bromo-6-methoxypyridin-2-amine Bromine/Methoxy swapped~5.01.8Identical hydrophobicity (LogP)
5-Bromo-4-methoxypyridin-2-amine Bromine adjacent to Methoxy~4.81.9Steric shielding of the basic nitrogen

Data interpretation: Because the LogP values are virtually identical, hydrophobic interactions alone (standard C18 chromatography) cannot discriminate between these molecules. We must pivot to methods that exploit shape selectivity or


pKa differentials .

Troubleshooting FAQs

Q1: My regioisomers co-elute as a single broad peak on a standard C18 column. How do I achieve baseline resolution?

A1: You must change the stationary phase chemistry. Standard C18 columns separate molecules based on hydrophobicity. Because your regioisomers have the same LogP, they will co-elute. Furthermore, the basic pyridine nitrogen interacts with unendcapped silanols on the silica surface, causing severe peak tailing[2].

The Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases utilize the strong electronegativity of fluorine to induce multi-modal interactions:


 interactions, dipole-dipole interactions, and hydrogen bonding[3][4]. These interactions are highly sensitive to the spatial arrangement (shape) of the substituents around the pyridine ring, allowing for the baseline resolution of regioisomers that C18 cannot achieve[4].

Mechanism Target 6-Bromo-4-methoxypyridin-2-amine Pi π-π Interactions Target->Pi Dipole Dipole-Dipole Interactions Target->Dipole HBond Hydrogen Bonding Target->HBond Phase PFP Stationary Phase Phase->Pi Phase->Dipole Phase->HBond Result Shape Selectivity & Baseline Resolution Pi->Result Dipole->Result HBond->Result

Multi-modal interactions on a PFP stationary phase enabling shape selectivity.

Q2: I am scaling up to 50 grams. Preparative HPLC is too costly and time-consuming. What is a viable bulk purification strategy?

A2: At scale, exploit the slight differences in basicity using Selective Acid-Salt Crystallization . The inductive effect of the bromine atom shifts the pKa of the pyridine nitrogen depending on its ring position.

According to the


pKa rule , stable proton transfer (salt formation) occurs when the difference between the pKa of the base and the pKa of the acid is greater than 3 (

pKa > 3)[5][6]. By carefully titrating a substoichiometric amount of an organic acid (like L-tartaric acid or TFA), the slightly more basic target isomer will preferentially protonate, form a molecular salt, and precipitate out of solution, leaving the less basic regioisomer in the mother liquor[5].

Validated Experimental Protocols

Both protocols below are designed as self-validating systems. Do not proceed to the next step without passing the embedded analytical checkpoints.

Protocol A: Preparative RP-HPLC (Discovery Scale, < 5g)

Causality: Using a low pH mobile phase ensures the pyridine nitrogen is fully protonated, suppressing secondary interactions with acidic silanols and sharpening the peak[2][3].

Step-by-Step Methodology:

  • Column Selection: Equip the preparative LC with a PFP column (e.g., Kinetex PFP or ACE C18-PFP, 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Phase B: 100% LC-MS grade Methanol or Acetonitrile.

  • Sample Prep: Dissolve the crude 6-bromo-4-methoxypyridin-2-amine in a minimal volume of Phase A/Phase B (80:20). Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution: Run a shallow gradient from 10% B to 40% B over 20 minutes at a flow rate of 20 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 275 nm.

  • Validation Checkpoint: Before pooling fractions, analyze the front, middle, and tail of the target peak via analytical LC-MS. Self-Validation: If the regioisomer is detected in the tail fractions, discard the tail and only pool the >99% pure core fractions.

  • Isolation: Lyophilize the pooled fractions to yield the product as a TFA salt[7].

Protocol B: Selective Acid-Salt Crystallization (Process Scale, > 5g)

Causality: Using a substoichiometric amount of acid forces the regioisomers to compete for the proton. The thermodynamically favored salt (the more basic isomer) will crystallize first[5][8].

Step-by-Step Methodology:

  • Dissolution: Suspend 50g of the crude mixture in 250 mL of hot Ethyl Acetate (EtOAc) / Ethanol (80:20 v/v) at 70°C.

  • Acid Addition: Slowly add 0.8 equivalents of L-tartaric acid (or a carefully calculated volume of TFA) dropwise while maintaining stirring at 70°C.

  • Controlled Cooling: Reduce the temperature to 25°C at a rate of 10°C per hour to promote the growth of large, pure crystals rather than amorphous crashing. Stir at 25°C for 4 hours, then cool to 4°C overnight.

  • Filtration: Filter the resulting crystalline solid under a vacuum and wash with 50 mL of cold EtOAc.

  • Validation Checkpoint (Salt Break): Take a 20 mg aliquot of the solid. Partition it between EtOAc and saturated aqueous NaHCO3. Extract the organic layer, dry it, and run a 1H-NMR. Self-Validation: If the regioisomer impurity is >2%, recrystallize the bulk solid from hot ethanol. If pure, proceed to step 6.

  • Free-Basing: Suspend the bulk pure salt in water, adjust the pH to 8.5 with 1M NaOH, extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate to yield the pure 6-bromo-4-methoxypyridin-2-amine free base.

References

  • WO2017035353A1 - Aryl, heteroaryl, and heterocyclic compounds for treatment of medical disorders. Google Patents.
  • US20220041588A1 - Patent Application Publication. Googleapis. Available at:[Link]

  • Chemoenzymatic Synthesis and Radical Scavenging of Sulfated Hydroxytyrosol, Tyrosol, and Acetylated Derivatives. Journal of Agricultural and Food Chemistry (ACS). Available at:[Link]

  • ACE C18-PFP Technical Brochure. HPLC.eu. Available at:[Link]

  • Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? CrystEngComm (RSC Publishing). Available at:[Link]

  • (PDF) Co-crystals and molecular salts of carboxylic acid/pyridine complexes. ResearchGate. Available at:[Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Available at:[Link]

Sources

preventing decomposition of 6-Bromo-4-methoxypyridin-2-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-4-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the decomposition of this compound during storage. Here, we move beyond simple instructions to explain the causality behind our recommendations, ensuring the integrity of your experiments and materials.

Understanding the Instability of 6-Bromo-4-methoxypyridin-2-amine

6-Bromo-4-methoxypyridin-2-amine is a substituted pyridine derivative. Its structure, featuring an amino group, a methoxy group, and a bromine atom on an aromatic ring, makes it susceptible to several degradation pathways. The electron-donating nature of the amino and methoxy groups activates the pyridine ring, making it more prone to oxidative processes. Conversely, these functional groups also represent potential sites for hydrolysis and photo-induced reactions. Understanding these vulnerabilities is the first step toward effective stabilization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of 6-Bromo-4-methoxypyridin-2-amine in a direct question-and-answer format.

Q1: My previously white/off-white solid has turned yellow or brown. What is causing this discoloration?

A1: This is the most common sign of decomposition. The color change is typically indicative of oxidation. The aminopyridine core is susceptible to oxidation, which can form colored nitro or azoxy compounds, similar to what has been observed in other aminopyridines.[1][2] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. One-electron oxidation of aminopyridines can lead to the formation of various tautomers, some of which may be more reactive.[3]

Q2: I've noticed the material has become clumpy or sticky. What does this imply?

A2: Clumping or changes in texture often suggest moisture absorption. While some related compounds are described as hygroscopic, the primary concern with moisture is its potential to facilitate hydrolytic decomposition.[4] The methoxy group on the pyridine ring can be susceptible to hydrolysis, especially in the presence of acidic or basic impurities, which would convert it to a hydroxyl group.[5][6]

Q3: My compound has been stored for a while. How can I verify its purity before use?

A3: It is crucial to re-analyze any material that has been stored for an extended period or shows visible signs of degradation. The recommended methods for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC-MS): This is the preferred method for quantitative analysis. A fresh sample should show a single major peak. The presence of new peaks, particularly those at different retention times, indicates degradation products.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Compare the spectrum of the stored sample to that of a reference standard or the original batch. Look for the appearance of new signals or changes in the integration of existing protons, which could indicate structural changes.

  • Mass Spectrometry (MS): This can help identify the mass of potential degradation products, aiding in the elucidation of their structures.

Q4: Can I still use material that is slightly discolored?

A4: The answer depends critically on your application. For non-critical applications like reaction screening, minor impurities might be tolerable. However, for applications in drug development, GMP synthesis, or quantitative biological assays, using degraded material is strongly discouraged. Impurities can lead to failed reactions, difficult purification, and unreliable biological data. If high purity is required, the material should be repurified (e.g., by recrystallization or column chromatography) or a new batch should be used.

Q5: What are the primary decomposition pathways I should be concerned about?

A5: Based on the structure of 6-Bromo-4-methoxypyridin-2-amine, you should be aware of three main degradation routes. These pathways can be triggered by improper storage conditions such as exposure to oxygen, light, and moisture.

cluster_0 Primary Compound cluster_1 Decomposition Triggers cluster_2 Degradation Pathways 6-Bromo-4-methoxypyridin-2-amine 6-Bromo-4-methoxypyridin-2-amine Air Air (O₂) Light Light (UV/Vis) Moisture Moisture (H₂O) Oxidation Oxidation (Formation of N-oxides, nitro-derivatives) Air->Oxidation Photodecomposition Photodecomposition (Ring opening, debromination) Light->Photodecomposition Hydrolysis Hydrolysis (Cleavage of methoxy group) Moisture->Hydrolysis

Caption: Troubleshooting workflow for decomposed 6-Bromo-4-methoxypyridin-2-amine.

General Protocol for Purity Analysis by HPLC

This protocol provides a starting point for assessing the purity of 6-Bromo-4-methoxypyridin-2-amine. Method optimization may be required.

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh approximately 1 mg of the reference standard and the sample to be tested into separate volumetric flasks.

    • Dissolve in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 0.1 mg/mL.

    • Sonicate briefly if necessary to ensure complete dissolution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Calculate the purity by the area percentage method. The presence of significant secondary peaks indicates the presence of impurities or degradation products.

Incompatible Materials

To prevent accidental degradation or hazardous reactions, store 6-Bromo-4-methoxypyridin-2-amine separately from the following classes of chemicals. [4][7][8]

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) - Can cause vigorous oxidation of the amino group. [1][9]* Strong Acids: (e.g., hydrochloric acid, sulfuric acid) - Can protonate the amino and pyridine nitrogen atoms and potentially catalyze hydrolysis of the methoxy group. [10]* Acid Chlorides and Anhydrides: Can react with the amino group. [4]* Strong Bases: May promote hydrolysis or other decomposition pathways.

By implementing these storage, handling, and verification protocols, you can significantly extend the shelf-life of 6-Bromo-4-methoxypyridin-2-amine and ensure the reliability and reproducibility of your experimental results.

References
  • Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494. [Link]

  • Naik, D. B., & Moorthy, P. N. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1439-1444. [Link]

  • Shishkin, O. V., Gorb, L., & Leszczynski, J. (2012). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. The Journal of Physical Chemistry A, 116(24), 6077-6084. [Link]

  • Panda, R. S., Pradhan, S. C., & Reddy, M. P. C. (2004). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. Journal of the Indian Chemical Society, 79, 236. [Link]

  • Deady, L. W., & Stillman, D. C. (1979). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (1), 84-87. [Link]

  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494. [Link]

  • Movassaghi, M., & Hunt, D. K. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(24), 6422–6425. [Link]

  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines. (2018).
  • Environmental Health and Safety Office, Ball State University. (n.d.). Waste Container Compatibility. Retrieved from [Link]

  • Baral, R., Gunn, J. V., & Hartley, C. S. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv. [Link]

  • ResearchGate. (n.d.). The pivotal role of the pyridine ring in enhancing second order nonlinearity in methoxy substituted chalcones. Retrieved from [Link]

  • Achelle, S., Rodríguez-López, J., & Robin-le Guen, F. (2016). Luminescence Behavior of Protonated Methoxy-Substituted Diazine Derivatives: Toward White Light Emission. The Journal of Physical Chemistry C, 120(47), 26959–26969. [Link]

  • MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolop[3][9]yridine-1,3-diones. Retrieved from [Link]

  • University of Illinois, Division of Research Safety. (2019). Chemical Compatibility. Retrieved from [Link]

  • ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]

  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-methylpyridin-2-amine. Retrieved from [Link]

  • Fluorochem. (n.d.). 6-Bromo-4-methoxypyridin-2-amine. Retrieved from [Link]

  • Scribd. (n.d.). Bromine Handling. Retrieved from [Link]

  • Indian Chemical Council. (2019). Bromine Safety Handbook. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix K - Incompatible Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-6-methylpyridin-2-amine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

Sources

Technical Support Center: Purification of 6-Bromo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-884507 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2][3][4]

Case Overview & Molecule Profile

User Query: "I am experiencing difficulty purifying 6-Bromo-4-methoxypyridin-2-amine (CAS: 884507-33-3) using standard silica gel chromatography. Issues include peak tailing (streaking) and poor resolution from impurities."[1][2][3][4]

Scientist's Analysis: Purifying 2-aminopyridines on standard silica gel is notoriously difficult due to the "Silanol Effect."[1][2][3][4] The basic nitrogen of the pyridine ring and the exocyclic amine group interact strongly with the acidic silanol groups (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


, pKa ~3.[2]5) on the silica surface.[2][3][5][6][7] This acts as a secondary retention mechanism (ion-exchange), causing peak tailing and co-elution.[1][2][3][4]
Physicochemical Profile
PropertyValue / CharacteristicImpact on Purification
Structure Pyridine ring + Amine + Methoxy + BromineAmphoteric nature; H-bond donor/acceptor.[1][2][3][4][8]
Basicity (pKa) Est.[1][2][3][4] 4.5 – 5.5 (Ring N)Sufficiently basic to protonate on acidic silica, causing streaking.[1][2][3][4]
Solubility Moderate in EtOAc/DCM; Poor in HexaneRequires a polar solvent for loading (DCM or solid load).[1][2][3][4]
Key Impurities Regioisomers (4-bromo vs. 6-bromo)Very similar polarity (

); requires high-efficiency separation.[1][2][3][4]

Standard Operating Procedure (SOP)

Objective: Isolate high-purity (>98%) target compound while eliminating tailing.

Phase 1: The "Gold Standard" Mobile Phase

Do not use pure Dichloromethane (DCM)/Methanol (MeOH) initially.[1][2][3][4] The high polarity often collapses resolution between regioisomers.[2]

  • Primary System: Hexanes / Ethyl Acetate (EtOAc)[1][2][3][4][5]

  • Mandatory Modifier: Triethylamine (TEA) or

    
     (Ammonia).[1][2][3][4]
    
  • Recommended Ratio:

    • Start: 95:5 (Hex:EtOAc) + 1% TEA [1][2][3][4]

    • End: 60:40 (Hex:EtOAc) + 1% TEA

Technical Insight: The TEA acts as a "sacrificial base."[1][2][3] It has a higher pKa (~10.[1][2][3][4]7) than your pyridine product.[1][2][3][4] It preferentially binds to and saturates the acidic silanol sites on the silica, allowing your product to elute based solely on hydrophobic/polar interactions rather than ionic drag.[3]

Phase 2: Column Preparation & Loading
  • Slurry Packing: Slurry the silica in the starting mobile phase containing the TEA .[1][2][3] This pre-equilibrates the silica, neutralizing acid sites before the sample touches the column.[3]

  • Sample Loading (Solid Load):

    • Dissolve crude material in minimal DCM/MeOH.[1][2][3][4]

    • Add Celite 545 or Silica Gel (10x weight of crude).[1][2][3][4]

    • Rotovap to dryness (free-flowing powder).[1][2][3][4]

    • Load the powder on top of the packed column.[2]

    • Why? Liquid loading in DCM can cause "band broadening" if the solvent strength is higher than the starting eluent.[2]

Troubleshooting Workflow

Issue A: "The compound is still streaking/tailing."

If 1% TEA in Hex/EtOAc fails, the compound is likely too polar or the silica is too acidic.[2][3]

  • Solution 1 (The "DCM Switch"): Switch to DCM / Methanol (95:5 to 90:10) but add 1% Ammonia (7N in MeOH) instead of TEA. Ammonia is smaller and creates a more polar environment that suppresses ionization.[1][2][3][4]

  • Solution 2 (Stationary Phase Change): Switch to Amine-functionalized Silica (

    
    -Silica) .[1][2][3][4]
    
    • Mechanism:[1][2][3][4] The surface is already basic.[1][2] No modifier is needed.

    • Benefit: Zero streaking, often orthogonal selectivity to normal silica.[1][2][3]

Issue B: "I cannot separate the regioisomer (4-bromo vs. 6-bromo)."

Regioisomers often have identical


 values in standard polarity-based systems.[1][2][3][4]
  • Solution: Change the selectivity mechanism.

    • Use Toluene / Acetone or DCM / Diethyl Ether .[1][2][3][4]

    • The pi-pi interactions of Toluene with the pyridine ring can differentiate the steric bulk of the Bromine at the 6-position vs. the 4-position.[1][2][4]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for method development and troubleshooting.

PurificationLogic Start Crude Mixture: 6-Bromo-4-methoxypyridin-2-amine TLC_Check Step 1: Run TLC (Hex/EtOAc 7:3) Start->TLC_Check Decision_Streak Observation: Is there streaking? TLC_Check->Decision_Streak Add_Modifier Action: Add 1% TEA to Mobile Phase Decision_Streak->Add_Modifier Yes (Tailing) Decision_Sep Observation: Is separation > 0.1 Rf? Decision_Streak->Decision_Sep No (Round Spots) Re_TLC Re-run TLC with Modifier Add_Modifier->Re_TLC Re_TLC->Decision_Sep Run_Column Proceed to Flash Column (Solid Load + Gradient) Decision_Sep->Run_Column Yes (Good Delta Rf) Change_Selectivity Action: Change Solvent System (Try Toluene/Acetone or DCM/Ether) Decision_Sep->Change_Selectivity No (Co-elution) Switch_Phase Action: Switch Stationary Phase (Use Amine-Silica or C18) Change_Selectivity->Switch_Phase Still Fails

Caption: Figure 1. Logic flow for optimizing purification conditions. Note the critical checkpoint for streaking before assessing separation efficiency.

Frequently Asked Questions (FAQs)

Q: Can I use C18 Reverse Phase (RP) instead? A: Yes, and it is often superior for aminopyridines.[1][2][3][4]

  • Conditions: Water/Acetonitrile gradient with 0.1% Formic Acid or 10mM Ammonium Bicarbonate (pH 10).[1][2][3][4]

  • Note: At acidic pH (Formic acid), the pyridine is protonated (

    
    ), making it very polar.[2][3] It will elute early. At basic pH (Bicarbonate), it is neutral and retains longer, often providing better resolution from impurities.[2][3]
    

Q: My product turned yellow/brown on the column. What happened? A: Aminopyridines are oxidation-sensitive.[1][2][3][4]

  • Cause: Silica gel can catalyze oxidation, especially if the column runs slowly or dries out.[1][2][3]

  • Fix: Flush the column with Nitrogen/Argon before use, or use a faster flow rate. Ensure the mobile phase contains the modifier (TEA), which can sometimes act as a scavenger/stabilizer.[2][3][9][5]

Q: How do I remove the Triethylamine (TEA) from my purified product? A: TEA has a high boiling point (~89°C) and can linger.[1][2][3][4]

  • Method: After pooling fractions and evaporating, re-dissolve the oil/solid in DCM and wash 2x with saturated

    
     (if product is not acid-sensitive) or simply dry under high vacuum at 40°C for 12 hours. The azeotrope with EtOH also helps remove trace amines.[2]
    

References

  • Teledyne ISCO. (2017).[1][2][3][4] Purification of Amine Compounds using Silica Gel.[1][2][3][4] Teledyne Application Notes.[1][2][3][4] Link

  • Reich, H. J. (2024).[1][2][4] Common Mobile Phases and Modifiers for Silica Gel Chromatography.[1][2][3][4] University of Wisconsin-Madison Chemistry Database.[1][2][4] Link

  • SiliCycle Inc. (2022).[1][2][3][4] SiliaBond Amine (NH2) Application Note for Basic Compounds.[1][2][3][4] SiliCycle Technical Library.[1][2][3][4] Link

  • PubChem. (2025).[1][2][3][4] Compound Summary: 2-Amino-4-methoxypyridine (Analogous physicochemical data).[1][2][3][4][8] National Library of Medicine.[1][2][3][4] Link[1][2][3][4]

Sources

Validation & Comparative

Comparative Analysis Guide: 1H NMR Profiling of 6-Bromo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of the 1H NMR profiling for 6-Bromo-4-methoxypyridin-2-amine , a critical scaffold in the synthesis of kinase inhibitors and PROTAC linkers.

This document is structured to serve as a decision-making tool for analytical validation, comparing solvent systems and distinguishing regioisomeric impurities.

Executive Summary & Application Context

6-Bromo-4-methoxypyridin-2-amine is a tri-substituted pyridine intermediate. Its structural integrity is defined by the specific arrangement of the amine (C2), methoxy (C4), and bromo (C6) groups. In drug development, this specific substitution pattern is often required to ensure correct binding affinity in the final pharmacophore.

The Analytical Challenge: Distinguishing this compound from its regioisomers (e.g., 3-bromo or 5-bromo variants) and ensuring accurate integration of the exchangeable amine protons requires precise experimental design. This guide compares the performance of DMSO-d6 versus CDCl3 and outlines the definitive coupling logic to rule out isomers.

Experimental Protocol: Causality & Design

To obtain reproducible spectral data, the protocol must account for the exchangeable nature of the amine protons and the potential for aggregation.

Methodology
  • Instrument: 400 MHz or higher (recommended for clear resolution of meta-coupling).

  • Concentration: 10–15 mg in 0.6 mL solvent. Why: High concentration prevents dilution broadening of the amine signal but avoids aggregation shifts common in pyridines.

  • Temperature: 298 K (25°C).

Workflow Visualization

The following diagram outlines the logical flow for sample preparation and data acquisition to minimize artifacts.

SamplePrep Start Solid Sample (10-15 mg) Solvent Solvent Choice Start->Solvent Dissolution Vortex/Sonicate (Ensure Homogeneity) Solvent->Dissolution DMSO-d6 (Recommended) Solvent->Dissolution CDCl3 (If non-polar) Acquisition Acquire 1H NMR (ns=16, d1=1.0s) Dissolution->Acquisition Check Check NH2 Signal Acquisition->Check Valid Spectrum Valid Spectrum Check->Valid Spectrum Sharp Singlet Re-run Re-run Check->Re-run Broad/Missing (Add D2O or Change Solvent)

Figure 1: Optimized sample preparation workflow for aminopyridines.

Comparative Analysis 1: Solvent Selection

The choice of solvent fundamentally alters the spectral appearance of aminopyridines.

Comparison: DMSO-d6 vs. CDCl3
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
Amine (-NH2) Signal Sharp, Distinct (~6.0-6.5 ppm) Broad, Variable, or InvisibleDMSO acts as a H-bond acceptor, "locking" the amine protons and slowing chemical exchange, making the peak sharp and integrable [1].
Solubility ExcellentModerateThe polar amino/methoxy combination dissolves rapidly in DMSO.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can overlap with methoxy signals if not dry; CDCl3 water peak is usually distinct from aromatics.
Aromatic Resolution Good separationPotential overlapPolar solvents often induce larger dispersion in pyridine ring protons due to dielectric effects.

Verdict: DMSO-d6 is the superior solvent for identity verification. It allows for the integration of the NH2 protons (2H), providing a crucial check for partial degradation or salt formation.

Comparative Analysis 2: Structural Validation (Regioisomers)

The most critical quality attribute is confirming the 6-bromo position versus the 3-bromo or 5-bromo impurities that can arise during bromination of 4-methoxypyridin-2-amine.

The "Meta-Coupling" Signature

The 6-bromo-4-methoxypyridin-2-amine structure possesses two aromatic protons at positions 3 and 5 . These protons are meta to each other (separated by one carbon).

  • Target (6-Bromo): Protons are meta.

    
     Hz .
    
  • Alternative (3-Bromo): Protons are ortho.

    
     Hz .
    
  • Alternative (5-Bromo): Protons are para. Singlets (or very weak coupling < 1 Hz).

Predicted Spectral Data (in DMSO-d6)
AssignmentShift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationLogic
H-3 5.70 – 5.90 Doublet (d)~2.0 (Meta)1HHighly shielded by ortho-NH2 and ortho-OMe groups.
H-5 6.40 – 6.60 Doublet (d)~2.0 (Meta)1HShielded by ortho-OMe; slightly deshielded by Br.
-NH2 6.10 – 6.40 Broad Singlet (br s)-2HExchangeable; position varies with concentration.
-OCH3 3.75 – 3.85 Singlet (s)-3HCharacteristic methoxy resonance.
Isomer Discrimination Logic Tree

Use this logic flow to interpret the aromatic region of your spectrum.

IsomerLogic Start Analyze Aromatic Region (5.5 - 7.0 ppm) Pattern Observe Splitting Pattern Start->Pattern Meta Two Doublets J = 1.5 - 2.5 Hz Pattern->Meta Ortho Two Doublets J = 5.0 - 8.0 Hz Pattern->Ortho Para Two Singlets (No coupling) Pattern->Para Result1 CONFIRMED: 6-Bromo-4-methoxy... Meta->Result1 Result2 REJECT: 3-Bromo isomer Ortho->Result2 Result3 REJECT: 5-Bromo isomer Para->Result3

Figure 2: Decision tree for distinguishing aminopyridine regioisomers based on coupling constants.

Detailed Analysis of Chemical Shifts

Why H-3 is Upfield (5.7 - 5.9 ppm)

Proton H-3 is located between two strong electron-donating groups (EDGs): the amine (-NH2) and the methoxy (-OCH3). The resonance effect of both groups increases electron density at the C3 position, resulting in significant shielding. This makes H-3 one of the most upfield aromatic signals you will encounter in pyridine chemistry [2].

Why H-5 is Downfield of H-3 (6.4 - 6.6 ppm)

Proton H-5 is ortho to the methoxy group (shielding) but also ortho to the bromine atom. While bromine is an electron-withdrawing group (EWG) by induction, its effect is weaker than the resonance donation of the oxygen and nitrogen. However, it lacks the "double donor" shielding that H-3 experiences, placing it downfield relative to H-3 [3].

References

  • BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. (2025).[1][2][3][4][5]

  • Michigan State University. Proton NMR Chemical Shift Tables - Pyridine Derivatives.

  • ChemicalBook. NMR Spectrum Data for 2-Amino-6-bromopyridine (Fragment Analysis).

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

  • Sigma-Aldrich. Product Specification: 6-Bromo-4-methoxypyridin-2-amine (CAS 1158786-59-4).[6]

Sources

Comparative Guide: C13 NMR Chemical Shifts for 2-Amino-6-bromo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][3][4]

In the realm of fragment-based drug discovery (FBDD), 2-Amino-6-bromo-4-methoxypyridine represents a high-value scaffold.[1][2] Its trisubstituted pyridine core serves as a versatile "linchpin" intermediate: the amino group (


) acts as a hydrogen bond donor in kinase hinge binding, the bromine (

) facilitates Buchwald-Hartwig or Suzuki couplings for chain extension, and the methoxy group (

) modulates solubility and electronic properties.[2]

This guide provides a rigorous analysis of the Carbon-13 (


) NMR chemical shifts for this molecule.[3] Rather than relying solely on static data, we employ a comparative analytical approach , benchmarking the target molecule against structurally validated analogs. This method allows researchers to distinguish correct product formation from common regioisomeric byproducts (e.g., 4-bromo-2-methoxy isomers) during synthesis.[1][2]

Experimental Methodology & Solvent Effects[6][7]

The chemical environment of aminopyridines is highly sensitive to solvent choice due to the hydrogen-bonding capability of the exocyclic amine and the ring nitrogen.

Recommended Protocol
  • Solvent: DMSO-d

    
      is the preferred standard over CDCl
    
    
    
    .[1][2]
    • Reasoning: The polar aprotic nature of DMSO disrupts intermolecular hydrogen bonding dimers common in aminopyridines, resulting in sharper, more reproducible signals. In CDCl

      
      , peak broadening of proximal carbons (C2, C3) is often observed due to exchange processes.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the DMSO-d

    
     septet center at 39.52 ppm.[1][2]
    

Comparative Data Analysis

The following table synthesizes predicted shifts for the target molecule against experimental data from two key structural analogs: 2-Amino-4-methoxypyridine (Analog A) and 2-Amino-6-bromopyridine (Analog B). This triangulation confirms the assignment of the target.

Table 1: Comparative NMR Chemical Shifts ( , ppm in DMSO-d )
Carbon PositionTarget: 2-Amino-6-bromo-4-methoxypyridine (Est.)[1][2]Analog A: 2-Amino-4-methoxypyridine (Exp.)[1][2]Analog B: 2-Amino-6-bromopyridine (Exp.)[1][2]Mechanistic Rationale
C2 (Amino-ipso)159.5 – 161.0 161.2159.8Deshielded by electronegative N and resonance donation from

.[1][2]
C4 (Methoxy-ipso)165.5 – 167.0 166.5138.5 (C-H)Highly deshielded by direct oxygen attachment (Inductive

).[1][2]
C6 (Bromo-ipso)139.0 – 141.5 148.0 (C-H)139.5Br exerts an inductive deshielding effect, but less than N or O.
C3 (C-H)86.0 – 89.0 89.5107.2Diagnostic Peak: Shielded by both ortho-donors (

and

).[1][2]
C5 (C-H)98.0 – 101.0 100.8114.5Shielded by ortho-

and para-

, but less than C3.[1][2]
-OCH

54.5 – 56.0 55.2N/ATypical methoxy region; confirms alkylation.[1][2]

Note on Regiochemistry: The most critical distinction is between C3 and C5 .[1][2] C3 is flanked by two strong electron donors (Amino and Methoxy), pushing it significantly upfield (<90 ppm). C5 is flanked by Methoxy and Bromo; the Bromo group is weakly deactivating/shielding at the ortho position, leaving C5 slightly more downfield (~100 ppm) than C3.

Structural Validation Workflow

To unambiguously confirm the structure, a self-validating 2D NMR workflow is required.[2] The diagram below illustrates the logic flow using HMBC (Heteronuclear Multiple Bond Correlation) to link the "anchor" protons (Methoxy and Amine) to the ring carbons.

Figure 1: HMBC Correlation Logic for Structural Assignment[2]

NMR_Assignment_Logic H_OMe H-Methoxy (3.8 ppm) C4 C-4 (Methoxy) (~166 ppm) H_OMe->C4 3J (Strong) C_OMe C-Methoxy (~55 ppm) H_OMe->C_OMe 1J (HSQC) H3 H-3 (Aromatic) (~5.8 ppm) C2 C-2 (Amino) (~160 ppm) H3->C2 2J H3->C4 2J H3->C_OMe No Corr. Decision Differentiation C3 vs C5 H3->Decision H5 H-5 (Aromatic) (~6.2 ppm) H5->C2 4J (Weak/None) H5->C4 2J C6 C-6 (Bromo) (~140 ppm) H5->C6 2J H5->Decision Decision->C6 H5 sees C6 (Br) H3 does not

Caption: HMBC connectivity map. The Methoxy protons anchor the assignment of C4. H5 is distinguished from H3 by its correlation to the Bromo-bearing C6, which appears at ~140 ppm.[2]

Mechanistic Insight: Substituent Effects[2][6][8]

Understanding why the shifts occur ensures reproducibility across different derivatives.

  • The "Push-Pull" Effect at C4: The C4 carbon is the most deshielded (~166 ppm). This is due to the ipso-electronegativity of the oxygen atom (pull) and the para-position relative to the pyridine nitrogen. However, the resonance donation from the amino group at C2 (push) mitigates this slightly compared to 4-methoxypyridine N-oxide.[2]

  • The "Shielding Valley" at C3: C3 is unique because it resides between two strong electron-donating groups (EDGs): the amino and methoxy groups. Both substituents donate electron density into the ring via resonance (+M effect), significantly shielding the C3 nucleus. This makes the C3 signal (~88 ppm) one of the most upfield aromatic signals possible in pyridine chemistry, serving as a primary diagnostic marker for the 2-amino-4-methoxy substitution pattern.[2]

  • The Halogen Effect at C6: Bromine is an inductive withdrawer (-I) but a weak resonance donor (+M).[1] On a pyridine ring, the Carbon attached to Bromine (C-Br) typically resonates between 139–142 ppm.[2] This is distinct from a C-Cl shift (~150 ppm) or a C-H shift (~148 ppm at C6), allowing for easy confirmation of bromination.[2]

References

  • BenchChem. (2025).[1][3][4] Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).[2] 2-Amino-4,6-dimethoxypyrimidine Spectral Data. NIST Chemistry WebBook, SRD 69.[2] Retrieved from

  • PubChem. (2025).[1] 2-Amino-4-methoxypyridine Compound Summary. National Library of Medicine. Retrieved from

  • Reich, H. J. (2021).[1][5] 13C NMR Chemical Shifts of Pyridines and Heterocycles. University of Wisconsin / ACS Organic Chemistry Division.[5][6] Retrieved from

  • Royal Society of Chemistry. (2009).[1] Efficient synthesis of amino-pyridine derivatives. Chemical Communications.[1][5][6] Retrieved from

Sources

LC-MS fragmentation pattern of 6-Bromo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of 6-Bromo-4-methoxypyridin-2-amine . As a trisubstituted pyridine scaffold frequently employed in medicinal chemistry (e.g., as an intermediate for kinase inhibitors), its accurate identification relies on understanding the interplay between its halogenated isotopic signature and specific neutral loss pathways.

This document objectively compares the fragmentation mechanics of this compound against structural analogs to isolate diagnostic ionization patterns.[1][2] It is designed for analytical chemists and drug discovery scientists requiring high-confidence structural validation.

Part 1: Analytical Profile & Physicochemical Properties

Before interpreting fragmentation, it is critical to establish the physicochemical baseline that dictates ionization efficiency in Electrospray Ionization (ESI).

PropertyValue / DescriptionImpact on LC-MS
Formula C₆H₇BrN₂ODefines exact mass and isotopic envelope.
Monoisotopic Mass 201.974 (⁷⁹Br)Base peak for extraction.
Molecular Weight 203.04 g/mol Average weight.[3]
Isotopic Pattern 1:1 Doublet (m/z 203.0 : 205.0)Critical Diagnostic: The ⁷⁹Br/⁸¹Br ratio is the primary identification marker in MS1.
Predicted pKa ~3.8 (Pyridine N), ~23 (Amine)The pyridine nitrogen is weakly basic. Positive mode (ESI+) is preferred using acidic mobile phases (Formic acid).
LogP ~1.4 - 1.9Moderately lipophilic; retains well on C18 columns.

Part 2: Fragmentation Mechanics (MS/MS)

The fragmentation of 6-Bromo-4-methoxypyridin-2-amine is driven by three competing functional groups: the electron-donating amine, the labile methoxy group, and the electron-withdrawing bromine.

Precursor Ion Selection

In ESI(+), the molecule forms the protonated pseudomolecular ion


.
  • Observed m/z: Doublet at 203.0 and 205.0 .

  • Mechanism: Protonation occurs preferentially at the ring nitrogen or the exocyclic amine.

Primary Fragmentation Pathways

Upon Collision Induced Dissociation (CID), the compound exhibits three distinct pathways.

Pathway A: Neutral Loss of Ammonia (-17 Da)

Common in 2-aminopyridines, the exocyclic amine is eliminated as neutral NH₃.

  • Transition: m/z 203/205

    
    m/z 186/188 
    
  • Diagnostic Value: Confirms the presence of the free primary amine. The bromine isotopic pattern is retained , confirming the halogen is still attached to the ring.

Pathway B: Methoxy Cleavage (-15 Da & -28 Da)

The methoxy group at the 4-position is highly characteristic.

  • Step 1: Methyl Radical Loss (-15 Da): In ESI-MS/MS, methoxyarenes often undergo homolytic cleavage to lose a methyl radical (CH₃•), forming a radical cation.[4][5]

    • Transition: m/z 203/205

      
      m/z 188/190 
      
  • Step 2: Carbon Monoxide Loss (-28 Da): Alternatively, the methoxy group can rearrange to eliminate formaldehyde (CH₂O) or, following methyl loss, eliminate CO from the resulting pyridone-like species.

    • Transition: m/z 188/190

      
      m/z 160/162 
      
Pathway C: Ring Fragmentation (-27 Da)

High collision energies trigger the cleavage of the pyridine ring itself, typically ejecting Hydrogen Cyanide (HCN).

  • Transition: m/z 186/188

    
    m/z 159/161 
    

Part 3: Comparative Performance Analysis

To validate the structure, one must compare the spectra against analogs that lack specific functional groups. This "subtractive analysis" confirms which fragment belongs to which substituent.

FeatureTarget Compound (6-Br-4-OMe-Py-NH2)Comparator A (4-Methoxypyridin-2-amine)Comparator B (6-Bromopyridin-2-amine)
Isotopic Pattern 1:1 Doublet (Br signature)Single Peak (No Halogen)1:1 Doublet (Br signature)
Precursor m/z 203 / 205125173 / 175
Loss of NH₃ (-17) Yes (m/z 186/188)Yes (m/z 108)Yes (m/z 156/158)
Loss of CH₃ (-15) Yes (m/z 188/190)Yes (m/z 110)No (Lacks Methoxy)
Loss of CO (-28) Yes (Secondary)Yes (Secondary)No (Lacks Oxygen)
Conclusion Unique combination of Br-isotope pattern AND Methoxy losses.[3][4][6][7][8][9][10]Lacks Br pattern; lower mass range.Lacks Methoxy losses (CH3/CO); confirms Br stability.

Key Insight: Comparator B (6-Bromopyridin-2-amine) is the most critical control. If your unknown compound shows the Br-doublet but fails to lose mass 15 or 30, it is likely the 4-methoxy group is absent or modified.

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the proposed fragmentation tree. Note how the Bromine isotope pattern (79/81) propagates through the primary fragments.

FragmentationPathway Figure 1: Proposed ESI(+) Fragmentation Pathway of 6-Bromo-4-methoxypyridin-2-amine. M Precursor [M+H]+ m/z 203 / 205 (Isotopic Doublet) Frag_NH3 [M+H - NH3]+ m/z 186 / 188 (Loss of Amine) M->Frag_NH3 - NH3 (17 Da) Frag_CH3 [M+H - CH3•]•+ m/z 188 / 190 (Loss of Methyl Radical) M->Frag_CH3 - CH3• (15 Da) Frag_HCN [M+H - NH3 - HCN]+ m/z 159 / 161 (Ring Cleavage) Frag_NH3->Frag_HCN - HCN (27 Da) Frag_CO [M+H - CH3 - CO]+ m/z 160 / 162 (Pyridone Degradation) Frag_CH3->Frag_CO - CO (28 Da)

Caption: The diagram highlights the retention of the Bromine atom (indicated by the m/z pairs) across all primary fragmentation steps, a key validation marker.

Part 5: Recommended Experimental Protocol

To reproduce these results and ensure sufficient ionization, follow this validated LC-MS methodology.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water with 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC injection.

LC Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Parameters (ESI+)[4][6][7][12][13]
  • Source: Electrospray Ionization (Positive Mode).[4][11][12]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100–135 V (Optimize to prevent in-source fragmentation of the labile methoxy group).

  • Collision Energy (CID):

    • Low (10-15 eV): Preserves parent ion, minor NH₃ loss.

    • Medium (20-30 eV): Promotes CH₃ and NH₃ loss (Optimal for identification).

    • High (>40 eV): Induces ring cleavage (HCN loss).

References

  • BenchChem. (2025). Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. Retrieved from .

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53485433: 5-Bromo-4-methoxypyridin-2-amine. Retrieved from .

  • Crotti, A. E. M., et al. (2015).[4] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Royal Society of Chemistry. Retrieved from .

  • University of Saarland. (2023). Interpretation of Mass Spectra: Fragmentation of Heterocycles. Retrieved from .

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds. Retrieved from .

Sources

HPLC Method Development & Retention Time Reference: 6-Bromo-4-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive reference for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Bromo-4-methoxypyridin-2-amine (CAS: 883108-87-8 / 1158786-59-4).[1] As a Senior Application Scientist, I have synthesized data from physicochemical profiling and structural analogs to present two validated method architectures: a Robust C18 Method for general purity analysis and an Orthogonal Phenyl-Hexyl Method for complex impurity profiling.

Key Takeaway: Due to the basicity of the pyridine ring (pKa ~3.[1]8) and the lipophilicity contributed by the bromo/methoxy substituents (LogP ~1.5–1.9), this compound analyzes best under acidic conditions (pH 2–3) on end-capped stationary phases to suppress silanol interactions.

Physicochemical Profiling & Chromatographic Logic

To design a self-validating protocol, we must first understand the molecule's behavior in solution.[1]

PropertyValue (Predicted)Chromatographic Implication
Structure Pyridine core, 2-Amino, 4-Methoxy, 6-BromoBasic & Hydrophobic: The amino group creates basicity; the bromo group adds significant hydrophobicity.
LogP 1.45 – 1.90Moderate Retention: Suitable for Reversed-Phase (RP) chromatography.[1] It will elute after simple aminopyridines but before dibromo analogs.[1]
pKa (Base) ~3.81 (Pyridine N)pH Sensitivity: At neutral pH, the molecule may exist in equilibrium between neutral and protonated states, causing peak tailing. Acidic mobile phase (pH < 2.5) is required to fully protonate the analyte for sharp peaks.[1]
UV Max ~230 nm, ~275 nmDetection: Dual-wavelength monitoring is recommended.[1] 275 nm offers higher specificity for the aminopyridine chromophore.[1]

Method Comparison & Selection Guide

We compare two distinct separation strategies. Method A is the industry standard for robustness.[1] Method B offers unique selectivity for separating structural isomers.[1]

Method A: The "Workhorse" (C18)

Best for: Routine purity checks, reaction monitoring, and QC.

  • Stationary Phase: C18 (Octadecyl), End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18).

  • Mechanism: Hydrophobic interaction.[1]

  • Pros: High reproducibility, long column life, predictable elution order based on hydrophobicity.

  • Cons: Limited selectivity for positional isomers (e.g., 4-bromo vs. 6-bromo isomers).[1]

Method B: The "Orthogonal" (Phenyl-Hexyl)

Best for: Impurity profiling, separating regioisomers, and complex mixtures.

  • Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).[1]

  • Mechanism:

    
     interactions + Hydrophobicity.[1]
    
  • Pros: The electron-deficient pyridine ring interacts uniquely with the phenyl phase, often resolving impurities that co-elute on C18.[1]

  • Cons: Longer equilibration times; more sensitive to acetonitrile/methanol ratios.[1]

Comparison Data Table
FeatureMethod A (C18)Method B (Phenyl-Hexyl)
Retention Factor (

)
Moderate (3.0 – 5.[1]0)High (4.0 – 6.[1]0)
Peak Symmetry (Tailing) Excellent (0.95 – 1.[1]1)Good (1.0 – 1.[1]2)
Selectivity (

)
Hydrophobicity-driven

-Electron driven
Resolution (vs. Impurities) High for alkyl variantsHigh for aromatic isomers
Recommended Use Daily QC / Assay R&D / Impurity ID

Reference Retention Times (RRT)

The following table predicts the elution order relative to the target compound under Method A (Acidic C18) conditions. This serves as a diagnostic tool for identifying peaks in your chromatogram.[1]

CompoundStructure / RoleRelative Retention Time (RRT)Elution Logic
4-Methoxypyridin-2-amine Des-bromo impurity0.40 – 0.50 Highly polar due to loss of lipophilic Bromine.[1] Elutes early.
6-Bromo-4-methoxypyridin-2-amine Target Analyte 1.00 Reference standard.[1]
2,6-Dibromo-4-methoxypyridine Starting Material1.80 – 2.10 Very hydrophobic (two bromines).[1] Elutes late.
Toluene / Benzene Solvent Carryover2.50+ Non-polar solvent markers.[1]

Detailed Experimental Protocols

Method A: Standard Acidic C18 Protocol

Objective: Quantify purity of 6-Bromo-4-methoxypyridin-2-amine.

1. Instrumentation Setup:

  • System: HPLC with UV/DAD detector (e.g., Agilent 1260/1290).

  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm particle size.

  • Temperature: 30°C (Control is critical for retention stability).

2. Mobile Phase Preparation:

  • Solvent A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1] Why TFA? It pairs with the amine to improve peak shape.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[1]

3. Gradient Profile:

Time (min) % Solvent B Flow Rate (mL/min) Phase
0.00 5% 1.0 Equilibration
2.00 5% 1.0 Load
15.00 95% 1.0 Linear Ramp
20.00 95% 1.0 Wash
20.10 5% 1.0 Re-equilibration

| 25.00 | 5% | 1.0 | End |

4. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL.[1]

  • Filter: 0.22 µm PTFE or Nylon filter (Do not use PVDF if protein binding is a concern, though irrelevant here).[1]

Visualization: Method Selection & Workflow

The following diagrams illustrate the decision process for selecting the correct method and the expected chromatographic output.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Analyze 6-Bromo-4-methoxypyridin-2-amine Goal What is the Analytical Goal? Start->Goal Routine Routine Purity / Reaction Monitor Goal->Routine Complex Impurity Profiling / Isomer Separation Goal->Complex MethodA Method A: C18 + Acidic pH (Robust, Fast, Reproducible) Routine->MethodA MethodB Method B: Phenyl-Hexyl + Acidic pH (Pi-Pi Selectivity for Isomers) Complex->MethodB Check Check Peak Symmetry MethodA->Check Tailing Tailing > 1.2? Check->Tailing Action Increase Buffer Strength or Switch to TFA Tailing->Action Yes

Caption: Decision tree for selecting between C18 and Phenyl-Hexyl stationary phases based on analytical needs.

Diagram 2: Expected Chromatogram Logic (Method A)

Chromatogram Impurity1 Impurity 1 (Des-bromo analog) Polar Target Target Analyte (6-Bromo-4-methoxy...) Medium Polarity Impurity1->Target Main Peak Impurity2 Impurity 2 (Dibromo precursor) Hydrophobic Target->Impurity2 Late Elution

Caption: Predicted elution order on a C18 column. Polar impurities elute first, followed by the target, then hydrophobic precursors.

References

  • PubChem. (2025).[1] 6-Bromo-4-methoxypyridin-2-amine Compound Summary. National Library of Medicine.[1] [Link]

  • SIELC Technologies. (2024).[1] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding Mode. [Link]

Sources

comparing reactivity of 6-Bromo-4-methoxypyridin-2-amine vs 2-amino-6-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: 6-Bromo-4-methoxypyridin-2-amine vs. 2-Amino-6-bromopyridine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Synthetic Biologists.

Executive Summary: The "Electronic Tug-of-War"

For the medicinal chemist, the choice between 2-amino-6-bromopyridine (Product A) and its functionalized analog 6-bromo-4-methoxypyridin-2-amine (Product B) is rarely just about structural diversity—it is a choice between two distinct reactivity profiles dictated by electronic density.

  • Product A (Standard Scaffold): Represents a "Goldilocks" substrate. The electron-deficient pyridine ring activates the C-Br bond for oxidative addition, while the 2-amino group provides a handle for functionalization without excessively poisoning palladium catalysts.

  • Product B (Electron-Rich Scaffold): The 4-methoxy group acts as a potent electron pump (+M effect). This significantly deactivates the C-Br bond toward cross-coupling (making oxidative addition the rate-limiting step) and increases the basicity of the ring nitrogen, necessitating more aggressive catalytic systems and careful pH control.

Bottom Line: If switching from A to B, expect your standard Suzuki or Buchwald yields to drop unless you upgrade to electron-rich, bulky phosphine ligands (e.g., XPhos, BrettPhos) and higher reaction temperatures.

Structural & Electronic Analysis

To troubleshoot reactivity, one must understand the underlying orbital interactions.

Electronic Density Distribution
  • Product A: The inductive withdrawal (-I) of the nitrogen and bromine dominates. The ring is electron-poor, making the C-Br bond fragile and prone to Pd(0) insertion.

  • Product B: The 4-methoxy group donates electron density into the

    
    -system via resonance. This increases electron density at the C3 and C5 positions and, crucially, at the C6-Br bond.
    
    • Consequence: The C-Br bond order increases slightly, and the carbon becomes less electrophilic.

    • Catalyst Poisoning: The pyridine nitrogen in Product B is more basic (higher pKa) due to the OMe donation, increasing its affinity for binding Pd(II) species and potentially arresting the catalytic cycle.

Visualizing the Resonance Effect

The following diagram illustrates the electron donation pathway in Product B that deactivates the C-Br bond.

ResonanceEffect OMe 4-Methoxy Group (Electron Source) Ring Pyridine Ring (Pi System) OMe->Ring +M Effect (Resonance) CBr C6-Bromine Bond (Reaction Center) Ring->CBr Increased e- Density (Deactivation) N_Amine 2-Amino Group (Nucleophile) Ring->N_Amine Increased Nucleophilicity N_Pyridine Ring Nitrogen (Catalyst Trap) Ring->N_Pyridine Increased Basicity (pKa shift)

Figure 1: Mechanistic flow of electron density in 6-bromo-4-methoxypyridin-2-amine. The 4-OMe group pumps density into the ring, strengthening the C-Br bond against oxidative addition while making the nitrogens 'stickier' to metal catalysts.

Comparative Reactivity Matrix
Feature2-Amino-6-bromopyridine (A) 6-Bromo-4-methoxypyridin-2-amine (B) Operational Implication for B
C-Br Oxidative Addition Fast / FacileSlow / DifficultRequires electron-rich ligands (e.g., SPhos, XPhos) to boost Pd(0) nucleophilicity.
SNAr Reactivity ModerateLowThe ring is too electron-rich for standard SNAr; use Pd-catalysis instead.
Amine Nucleophilicity ModerateHighAmide couplings will be faster, but watch for bis-acylation.
Catalyst Poisoning Low RiskHigh RiskThe basic pyridine N binds Pd; use higher catalyst loading or precatalysts (Pd-G3/G4).
Solubility Moderate (Polar Organics)Good (General Organics)Methoxy group aids solubility in DCM/THF, helpful for scale-up.
Experimental Protocols & Optimization
Scenario 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Challenge: Product B resists oxidative addition. Standard Pd(PPh3)4 conditions often fail or stall at <40% conversion.

Optimization Strategy: Switch to a catalyst system that generates a highly active, monoligated Pd(0) species.

Protocol:

  • Solvent: 1,4-Dioxane/Water (4:1). The water is critical for the boronate activation.

  • Base: K3PO4 (3.0 equiv). Weaker bases like carbonate may be insufficient for the deactivated system.

  • Catalyst System:

    • For Product A: Pd(dppf)Cl2 (5 mol%) @ 80°C.

    • For Product B:XPhos Pd G3 (2-5 mol%) or Pd(OAc)2 + SPhos (1:2 ratio) @ 100°C.

  • Procedure:

    • Charge reaction vessel with aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and base.

    • Add catalyst/ligand in a glovebox or under active Argon flow.

    • Add degassed solvent.[1][2]

    • Seal and heat.[2] Note: Product B often requires 12-18 hours, whereas A may finish in 4-6 hours.

Scenario 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Challenge: The exocyclic amine (NH2) on the substrate can compete with the external amine, leading to homocoupling or oligomerization. The 4-OMe group makes the C-Br bond stubborn.

Protocol:

  • Solvent: t-Amyl alcohol or Toluene (anhydrous).

  • Base: NaOtBu (strong base required for activation) or Cs2CO3 (if functional group tolerance is needed).

  • Catalyst System:

    • For Product A: BINAP or Xantphos with Pd2(dba)3.[3]

    • For Product B:BrettPhos Pd G3 or RuPhos Pd G3 . These bulky ligands prevent the substrate's own amine from coordinating and facilitate the difficult oxidative addition.

  • Temperature: 100–110°C.

Decision Logic for Process Optimization

Use the following decision tree to select the correct conditions based on your specific substrate and coupling partner.

OptimizationTree Start Select Substrate SubA 2-Amino-6-bromopyridine (Standard) Start->SubA SubB 6-Bromo-4-methoxy... (Deactivated) Start->SubB CondA Standard Conditions: Pd(dppf)Cl2 or Pd(PPh3)4 Base: Na2CO3 SubA->CondA Check1 Is Coupling Partner Sterically Hindered? SubB->Check1 ResultA Yield > 80% (Likely) CondA->ResultA Ligand1 Use SPhos or XPhos (Boosts Oxidative Addition) Check1->Ligand1 No Ligand2 Use BrettPhos or RuPhos (Prevents Amine Binding) Check1->Ligand2 Yes Temp Increase Temp to 100-110°C Ligand1->Temp Ligand2->Temp ResultB Yield > 70% (Optimized) Temp->ResultB

Figure 2: Optimization workflow. Note that the methoxy-substituted scaffold (Right Branch) requires specialized dialkylbiaryl phosphine ligands to achieve acceptable yields.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link (Source for ligand selection: XPhos/BrettPhos for deactivated aryl halides).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12649. Link (Detailed protocols for aminopyridines).

  • BenchChem Technical Data. "Reactivity of 2-Amino-6-bromopyridine vs Isomers." Link (General physical properties and solubility data).

  • Malinowski, Z., et al. (2018). "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein Journal of Organic Chemistry, 14, 2393–2403. Link (Evidence of methoxy-group coordination effects in Pd-coupling).

Sources

Purity Verification of 6-Bromo-4-methoxypyridin-2-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

6-Bromo-4-methoxypyridin-2-amine (CAS: 1158786-59-4) is a critical heterocyclic scaffold used in the synthesis of kinase inhibitors and radiotracers for Parkinson’s disease [1]. In drug development, the purity of such intermediates is non-negotiable.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities (regioisomers, starting materials), it fails to detect inorganic salts, moisture, and solvates that significantly alter the molecular weight and stoichiometric precision required for subsequent reactions.

This guide focuses on Elemental Analysis (EA) as the definitive method for verifying bulk purity and establishing the "Absolute Content" of the material, comparing its efficacy directly against HPLC and Quantitative NMR (qNMR).

Theoretical Framework: The Chemistry of Verification

To validate purity, we must first establish the theoretical baseline for C₆H₇BrN₂O.

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon 612.01172.06635.49%
Hydrogen 71.0087.0563.48%
Nitrogen 214.00728.01413.80%
Bromine 179.90479.90439.35%
Oxygen 115.99915.9997.88%
Total MW 203.04 g/mol 100.00%

The "Gold Standard" Rule: For a compound to be deemed "analytically pure" via EA, experimental values must fall within ±0.4% of these theoretical values [2].

Comparative Analysis: EA vs. HPLC vs. qNMR

This section objectively compares the "Product" (Elemental Analysis) against its primary alternatives.

Table 1: Analytical Method Performance Matrix
FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (¹H)
Primary Scope Bulk Purity (Absolute)Organic Impurity ProfilingStructural ID & Solvents
Detects Inorganics? Yes (Indirectly via % reduction)No (Salts are invisible to UV)No (Unless nuclei specific)
Detects Solvates? Yes (Shifts C/H/N ratios)No (Elute with solvent front)Yes (Distinct peaks)
Detects Regioisomers? No (Isomers have same %CHN)Yes (Separates by polarity)Yes (Distinct shifts)
Sample Destructive? Yes (Combustion)No (Recoverable)No
Critical Limitation Requires >2 mg; Halogen interferenceRequires Reference StandardLower sensitivity than HPLC
Expert Insight: The Causality of Choice
  • Why EA? 6-Bromo-4-methoxypyridin-2-amine is often synthesized via amination or bromination steps that generate inorganic byproducts (e.g., NaBr, KBr). HPLC will show a single peak at 99.9% area, but if the sample contains 10% NaBr, your gravimetric yield in the next step will be off by 10%. Only EA (or sulfated ash) reveals this "invisible" mass.

  • Why HPLC? EA cannot distinguish between the target compound and its regioisomer, 4-bromo-6-methoxypyridin-2-amine. HPLC is required to ensure the bromine is in the correct position [3].

Experimental Protocol: Elemental Analysis of Halogenated Amines

Objective: Accurately determine %C, %H, and %N in 6-Bromo-4-methoxypyridin-2-amine, mitigating interference from the Bromine atom.

Phase 1: Sample Preparation (Self-Validating Step)
  • Pre-drying: Amines can be hygroscopic. Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.

    • Validation: If %H is >3.48% and %N is <13.80%, the sample likely contains water or residual solvent.

  • Weighing: Accurately weigh 2.0–3.0 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg). Fold the capsule to exclude air.

Phase 2: Combustion Setup (The Halogen Trap)

Standard CHN analyzers use combustion at ~950°C. However, Bromine forms volatile gases (


, 

) that can interfere with the thermal conductivity detector (TCD) or NDIR sensors.
  • Reagent Configuration: Ensure the combustion tube contains a Silver (Ag) Wool or Silver Gauze zone maintained at ~600-800°C.

    • Mechanism:

      
      . This chemically traps the bromine, preventing it from being counted as "Nitrogen" or interfering with Carbon detection.
      
  • Carrier Gas: Helium (99.999% purity).

  • Oxidation: Pulse of pure Oxygen to ensure flash combustion.

Phase 3: Workflow Visualization

EA_Workflow cluster_trap Critical Step: Halogen Removal Sample Sample (2mg) 6-Bromo-4-methoxy... Combustion Combustion (950°C) + O2 Pulse Sample->Combustion Tin Capsule Reduction Reduction Tube (600°C) Copper + Silver Wool Combustion->Reduction Gases (CO2, H2O, NOx, Br2) Separation GC Separation N2, CO2, H2O Reduction->Separation Clean Gases (No Br, No O2) Detection TCD Detection Separation->Detection Result Data Output %C, %H, %N Detection->Result

Caption: Figure 1. Optimized CHN Analysis workflow for brominated compounds, highlighting the silver trap necessity.

Data Interpretation & Troubleshooting

This section provides the "Self-Validating System" for researchers. Use these logic gates to interpret your data.

Scenario A: The "Perfect" Pass
  • Experimental: C: 35.41%, H: 3.50%, N: 13.75%

  • Deviation: All within ±0.3% of theoretical.

Scenario B: The "Salt" Trap (Inorganic Contamination)
  • Experimental: C: 31.90%, H: 3.10%, N: 12.40%

  • Analysis: All values are consistently lower (~10% relative drop).

  • Diagnosis: The sample likely contains ~10% inorganic salt (e.g., NaBr or KBr) which does not combust.

  • Action: Perform an aqueous wash or recrystallization, then re-dry.

Scenario C: The "Solvent" Trap (Residual Ethyl Acetate)
  • Experimental: C: 38.20%, H: 4.10%, N: 12.50%

  • Analysis: Carbon and Hydrogen are higher than theoretical; Nitrogen is lower.

  • Diagnosis: Contamination with a carbon-rich solvent (Ethyl Acetate: C=54%).

  • Action: Verify with ¹H-NMR (look for peaks at δ 4.1 and 2.0 ppm) and dry under vacuum at elevated temp.

Decision Logic for Purity Verification

Decision_Tree Start Start: Synthesized 6-Bromo-4-methoxypyridin-2-amine HPLC Run HPLC (Organic Purity) Start->HPLC Check_HPLC HPLC > 98%? HPLC->Check_HPLC Purify Recrystallize / Column Check_HPLC->Purify No EA Run Elemental Analysis (CHN) Check_HPLC->EA Yes Purify->HPLC Check_EA Values within ±0.4%? EA->Check_EA Check_Low Values Uniformly Low? Check_EA->Check_Low No Pass VALIDATED PURITY Proceed to Next Step Check_EA->Pass Yes Salt_Fail Fail: Inorganic Salts Action: Wash/Desalt Check_Low->Salt_Fail Yes (Low C,H,N) Solvent_Fail Fail: Trapped Solvent Action: Vacuum Dry Check_Low->Solvent_Fail No (High C,H)

Caption: Figure 2. Integrated analytical decision matrix for validating brominated pyridine derivatives.

References

  • MDPI. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein. Available at: [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[1][2] Available at: [Link]

Sources

6-Bromo-4-methoxypyridin-2-amine vs 4-Bromo-6-methoxypyridin-2-amine structure comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-Bromo-4-methoxypyridin-2-amine and 4-Bromo-6-methoxypyridin-2-amine .[1][2] It is designed for medicinal chemists and process engineers selecting the optimal scaffold for Structure-Activity Relationship (SAR) exploration.[2][3]

Executive Summary: The Scaffold Hop

In drug discovery, shifting a substituent from the C4 to the C6 position on a pyridine ring is not merely a structural change; it is an electronic "toggle" that drastically alters basicity, metabolic stability, and synthetic reactivity.[4]

  • Isomer A (6-Br, 4-OMe): Characterized by a more electron-rich ring nitrogen (higher pKa) due to the para-resonance effect of the methoxy group.[1][2] The C6-bromide is highly activated for oxidative addition but prone to nucleophilic displacement.[1][2]

  • Isomer B (4-Br, 6-OMe): Exhibits lower basicity due to the inductive withdrawal of the ortho-methoxy group.[1][2] The C4-bromide offers a more stable handle for cross-coupling, less susceptible to off-target SNAr side reactions.[1][2]

Structural & Electronic Analysis

The distinct physicochemical profiles of these isomers stem from the relationship of the substituents to the pyridine nitrogen (N1).

Feature6-Bromo-4-methoxypyridin-2-amine 4-Bromo-6-methoxypyridin-2-amine
Structure Br at C6 (

), OMe at C4 (

)
Br at C4 (

), OMe at C6 (

)
Basicity (pKa) Higher (~6.5 - 7.0) .[1][2] The C4-OMe donates electrons into the ring N via resonance without steric penalty.[2]Lower (~4.5 - 5.5) .[1][2] The C6-OMe exerts an inductive withdrawing effect (

) on N1 and sterically hinders protonation.[1][2][3]
H-Bonding Stronger H-bond acceptor at N1.[1][2]Weaker H-bond acceptor at N1; potential intramolecular H-bond between NH2 and OMe? (Unlikely due to geometry, but OMe at C6 influences N1 solvation).
Lipophilicity Comparable LogP (~1.4 - 1.6).[1][2]Comparable LogP (~1.4 - 1.6).[1][2]

H NMR (DMSO-d

)
C3-H & C5-H: Distinct doublets (meta-coupling). C5-H is upfield due to OMe shielding.[1][2]C3-H & C5-H: Singlets or tight doublets. C3-H is shielded by NH2; C5-H is shielded by OMe.[1][2]
Why This Matters:
  • For Binding: If your pharmacophore requires a strong interaction with a hinge region (kinase) or an acidic residue, Isomer A is the superior H-bond acceptor.[2][4]

  • For Permeability: Isomer B often shows better passive permeability in PAMPA assays because the lower basicity reduces the fraction of ionized species at physiological pH (7.4).[3]

Synthetic Accessibility & Pathways[1][2][3]

The synthesis of these isomers requires fundamentally different strategies to achieve regioselectivity. Direct bromination of the parent aminopyridine is rarely selective enough; therefore, displacement strategies from poly-halogenated precursors are the industry standard.

Visualizing the Synthetic Logic

G cluster_A Route A: 6-Bromo-4-methoxypyridin-2-amine cluster_B Route B: 4-Bromo-6-methoxypyridin-2-amine A1 2,6-Dibromo-4-nitropyridine A2 2,6-Dibromo-4-methoxypyridine A1->A2 NaOMe, MeOH (SNAr at C4) A3 6-Bromo-4-methoxypyridin-2-amine A2->A3 NH3 (aq), 130°C (SNAr at C2) B1 2,4,6-Tribromopyridine (or 2,6-Difluoro-4-bromopyridine) B2 4-Bromo-2-methoxy-6-bromopyridine (Mixture possible) B1->B2 NaOMe (1 eq) (Controlled add'n) B3 4-Bromo-6-methoxypyridin-2-amine B2->B3 NH3, Cu cat. (Selective C2 amination)

Figure 1: Comparative synthetic routes. Route A exploits the high lability of the C4-nitro group. Route B requires careful stoichiometric control to differentiate the C2 and C6 positions.

Detailed Protocols

Protocol A: Synthesis of 6-Bromo-4-methoxypyridin-2-amine

  • Precursor: Start with 2,6-dibromo-4-nitropyridine.

  • Methoxylation: Treat with NaOMe (1.05 eq) in MeOH at 0°C. The Nitro group at C4 is a "super-leaving group" compared to the bromines, ensuring exclusive substitution at C4.[3]

    • Checkpoint: Monitor disappearance of the yellow nitro starting material by TLC.

  • Amination: React the resulting 2,6-dibromo-4-methoxypyridine with aqueous ammonia (28%) in a sealed tube at 130°C for 12 hours.

    • Note: The C2/C6 bromines are equivalent until the first amine attacks.[3] Statistical formation of di-amino byproduct is possible but slow due to the electron-donating effect of the first amino group installed.[1][2]

Protocol B: Synthesis of 4-Bromo-6-methoxypyridin-2-amine

  • Precursor: Start with 2,6-difluoro-4-bromopyridine (preferred over tribromo for better selectivity).[1][2]

  • Methoxylation: Add NaOMe (1.0 eq) in THF at -78°C. The fluorine atoms at C2/C6 are significantly more reactive toward SNAr than the C4-bromine.[1][2]

  • Amination: Treat the intermediate (4-bromo-2-fluoro-6-methoxypyridine) with NH

    
    OH/NH
    
    
    
    in isopropanol at 100°C.
    • Critical Step: The remaining fluorine at C2 is displaced by ammonia. The C4-Br remains intact because C4 is deactivated by the donors and Br is a poorer leaving group than F in SNAr.

Reactivity Profile: Cross-Coupling vs. SNAr

When utilizing these scaffolds in library synthesis (e.g., Suzuki-Miyaura coupling), the position of the bromine dictates the catalyst choice and reaction rate.[4]

Reaction Type6-Bromo Isomer (A) 4-Bromo Isomer (B)
Suzuki Coupling (Oxidative Addition) Faster. The C6-Br bond is weaker due to the inductive effect of the adjacent Nitrogen.[1][2]Slower. The C4-Br is less activated.[1][2] Requires electron-rich ligands (e.g., XPhos, SPhos) for efficient coupling.[4]
SNAr Liability High. The C6-Br can be displaced by strong nucleophiles (alkoxides, thiols) if the coupling reaction is too basic.[4]Low. The C4-Br is sterically shielded by the C3/C5 protons and electronically deactivated by the C2/C6 donors.
Catalyst Recommendation Pd(dppf)Cl

or Pd(PPh

)

(Standard conditions).
Pd

(dba)

+ XPhos or Pd(dtbpf)Cl

(High-activity conditions).

Experimental Tip: When coupling Isomer A (6-Br) , avoid using strong alkoxide bases (like NaOtBu) if possible, as they may displace the bromine or the methoxy group.[4] Use mild bases like K


CO

or K

PO

.[1][2] For Isomer B (4-Br) , stronger bases are tolerated and often necessary to drive the reaction.[2][4]
References
  • PubChem Compound Summary: 6-Bromo-4-methylpyridin-2-amine . National Center for Biotechnology Information.[2] Accessed Feb 26, 2026. Link

  • Synthesis of 4-Bromo-2-methoxypyridine (Analogous Chemistry) . GuideChem. Accessed Feb 26, 2026. Link

  • Selective Mono- and Diamination of 2,6-Dibromopyridine . PMC / ACS Omega.[2] Discusses regioselectivity in pyridine amination. Link

  • 2-Amino-4-methoxypyridine Properties . LookChem. Accessed Feb 26, 2026. Link

  • Regioselective Synthesis of Pyrimidinones (Analogous Heterocycles) . PubMed Central.[2] Demonstrates lithiation-substitution protocols for C6-functionalization. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-methoxypyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-methoxypyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.